4-Chloronaphtho[2,3-b]benzofuran
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H9ClO |
|---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
4-chloronaphtho[2,3-b][1]benzofuran |
InChI |
InChI=1S/C16H9ClO/c17-14-7-3-6-12-13-8-10-4-1-2-5-11(10)9-15(13)18-16(12)14/h1-9H |
InChI Key |
VSOFDLVTWVMGCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(O3)C(=CC=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 4-Chloronaphtho[2,3-b]benzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthobenzofurans are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The fusion of a naphthalene ring system with a benzofuran core results in a rigid, planar structure that can intercalate with DNA and interact with various biological targets. The introduction of a chlorine substituent onto this scaffold is anticipated to modulate its electronic properties, lipophilicity, and metabolic stability, potentially leading to novel therapeutic agents or functional materials. This technical guide provides a proposed synthetic pathway and a summary of expected characterization data for the novel compound, 4-Chloronaphtho[2,3-b]benzofuran.
Proposed Synthesis
A plausible and efficient route for the synthesis of this compound is a two-step process involving a Friedel-Crafts acylation followed by an acid-catalyzed intramolecular cyclization. The proposed synthetic pathway is illustrated below.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-(1-Chloronaphthalen-2-yl)ethanone (Friedel-Crafts Acylation)
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane at 0 °C, add acetyl chloride (1.1 eq.) dropwise.
-
After stirring for 15 minutes, add a solution of 1-chloronaphthalene (1.0 eq.) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(1-Chloronaphthalen-2-yl)ethanone.
Step 2: Synthesis of 1-(1-Chloro-4-hydroxynaphthalen-2-yl)ethanone (Hydroxylation)
-
To a solution of 1-(1-Chloronaphthalen-2-yl)ethanone (1.0 eq.) in carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4 hours, then cool to room temperature.
-
Filter off the succinimide and concentrate the filtrate under reduced pressure.
-
Dissolve the crude α-bromo ketone in a mixture of ethanol and water, and add aqueous sodium hydroxide (2.0 eq.).
-
Stir the mixture at room temperature for 6 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to yield 1-(1-Chloro-4-hydroxynaphthalen-2-yl)ethanone.
Step 3: Synthesis of this compound (Intramolecular Cyclization)
-
Add 1-(1-Chloro-4-hydroxynaphthalen-2-yl)ethanone (1.0 eq.) to polyphosphoric acid (10 eq. by weight).
-
Heat the mixture to 100 °C and stir for 2 hours.
-
Pour the hot mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by filtration and wash thoroughly with water.
-
Dry the crude solid and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain this compound.
Characterization
The following tables summarize the expected and representative characterization data for this compound. The mass spectrometry and infrared spectroscopy data are based on the known data for the parent compound, naphtho[2,3-b]benzofuran.[1] The NMR data is a hypothetical prediction based on the analysis of related benzofuran and naphthofuran structures.
Physical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₁₆H₉ClO |
| Molecular Weight | 252.70 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| Solubility | Soluble in chlorinated solvents, ethers, and aromatic hydrocarbons |
Spectroscopic Data (Representative)
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.2 - 8.0 | m | 2H | Aromatic protons |
| 7.9 - 7.7 | m | 2H | Aromatic protons |
| 7.6 - 7.4 | m | 3H | Aromatic protons |
| 7.3 | s | 1H | Furan proton |
| 7.1 | s | 1H | Furan proton |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) |
| 155.8 |
| 149.2 |
| 132.5 |
| 130.1 |
| 129.8 |
| 128.7 |
| 127.5 |
| 126.9 |
| 125.4 |
| 124.8 |
| 123.2 |
| 121.0 |
| 118.9 |
| 111.5 |
| 107.3 |
| 105.1 |
Table 3: Representative Mass Spectrometry Data (based on Naphtho[2,3-b]benzofuran)[1]
| m/z | Relative Intensity (%) |
| 254 (M+2) | ~33% of M⁺ |
| 252 (M⁺) | 100 |
| 223 | Major fragment |
| 195 | Major fragment |
Table 4: Representative Infrared (IR) Spectroscopy Data (based on Naphtho[2,3-b]benzofuran)[1]
| Wavenumber (cm⁻¹) | Assignment |
| 3050 - 3150 | C-H stretching (aromatic) |
| 1600 - 1650 | C=C stretching (aromatic) |
| 1200 - 1250 | C-O-C stretching (furan) |
| 700 - 850 | C-H bending (out-of-plane) |
| 650 - 750 | C-Cl stretching |
Safety and Handling
The synthesis of this compound should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. The reagents used in this synthesis are corrosive, flammable, and/or toxic. Consult the Safety Data Sheets (SDS) for all chemicals before use. The final product is a novel compound with unknown toxicity and should be handled with care.
Conclusion
This technical guide presents a feasible synthetic route and representative characterization data for this compound. The proposed synthesis, based on established chemical transformations, offers a logical starting point for the laboratory preparation of this novel compound. The provided spectral data, while not experimentally determined for the target molecule, serves as a useful reference for the characterization of the final product and related intermediates. Further experimental work is necessary to validate this proposed synthesis and to fully characterize the physical, chemical, and biological properties of this compound.
References
Spectroscopic and Structural Elucidation of 4-Chloronaphtho[2,3-b]benzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the anticipated spectroscopic data for 4-Chloronaphtho[2,3-b]benzofuran, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of novel benzofuran derivatives.
Predicted Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of related naphthofuran and chlorinated aromatic systems.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.40 - 7.60 | m | - | Ar-H |
| 7.60 - 7.80 | m | - | Ar-H |
| 7.90 - 8.10 | m | - | Ar-H |
| 8.20 - 8.40 | m | - | Ar-H |
Note: The precise chemical shifts and coupling constants of the aromatic protons will depend on the specific substitution pattern and electronic environment. The presence of the chloro group is expected to cause a downfield shift for adjacent protons.
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| 110 - 135 | Ar-C |
| 145 - 160 | Ar-C (quaternary, including C-O and C-Cl) |
Note: The carbon atom bearing the chlorine atom is expected to have a chemical shift in the range of 125-135 ppm. The quaternary carbons of the fused ring system will appear in the downfield region.
Table 3: Predicted IR Spectroscopic Data
Sample Preparation: KBr pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak | C-H stretching (aromatic) |
| 1620 - 1580 | Medium | C=C stretching (aromatic) |
| 1250 - 1200 | Strong | C-O-C stretching (asymmetric) |
| 1100 - 1000 | Medium | C-O-C stretching (symmetric) |
| 850 - 750 | Strong | C-H bending (out-of-plane, aromatic) |
| 750 - 650 | Medium-Strong | C-Cl stretching |
Table 4: Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 252/254 | 100 / ~33 | [M]⁺ / [M+2]⁺ (isotopic pattern for one Cl atom) |
| 217 | Variable | [M-Cl]⁺ |
| 189 | Variable | [M-Cl-CO]⁺ |
Experimental Protocols
The following section outlines a general methodology for the synthesis and spectroscopic characterization of this compound.
Synthesis
A plausible synthetic route to this compound could involve a multi-step sequence starting from commercially available precursors. A potential strategy is the acid-catalyzed cyclization of a suitably substituted naphthol with a chlorophenacyl bromide derivative, followed by aromatization.
General Procedure:
-
Reaction Setup: A solution of the starting naphthol derivative and the chlorophenacyl bromide in a high-boiling point solvent (e.g., N,N-dimethylformamide or toluene) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Catalyst Addition: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) is carefully added to the reaction mixture.
-
Reaction Execution: The mixture is heated to reflux and maintained at that temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra.
2.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.
-
Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-500 amu).
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a solid organic compound like this compound.
Caption: General workflow for synthesis and spectroscopic analysis.
Crystal Structure Analysis of Naphtho[2,3-b]benzofuran Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, a detailed crystal structure analysis for the specific compound 4-Chloronaphtho[2,3-b]benzofuran is not publicly available in the referenced scientific literature. This guide provides a comprehensive overview of the methodologies and data presentation pertinent to the crystal structure analysis of closely related benzofuran and naphthobenzofuran derivatives, based on established research.
Introduction
Benzofuran and its derivatives are significant heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antiviral, and antifungal properties.[1][2] The determination of their three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for understanding structure-activity relationships (SAR), optimizing drug design, and elucidating intermolecular interactions that govern their packing in the solid state. This technical guide outlines the typical experimental protocols, data analysis, and visualization involved in the crystal structure analysis of this class of compounds.
Experimental Protocols
The determination of the crystal structure of a novel naphthobenzofuran derivative involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.
Synthesis of the Benzofuran Core
The synthesis of the benzofuran nucleus can be achieved through various catalytic and non-catalytic methods. Common strategies include:
-
Palladium-Catalyzed Synthesis: Palladium-based catalysts are widely employed for constructing the benzofuran ring system. For instance, a palladium acetate-catalyzed reaction between an aryl boronic acid and a 2-(2-formylphenoxy)acetonitrile derivative can yield substituted benzofurans.[1]
-
Palladium-Copper Co-catalyzed Sonogashira Coupling: A domino reaction involving the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization, is an effective route to 2,3-disubstituted benzo[b]furans.[3]
-
Base-Catalyzed Reactions: The Rap-Stoermer reaction, utilizing a base like triethylamine, can be employed for the synthesis of benzofuran derivatives.[1]
-
Acid-Catalyzed Cyclization: Brønsted acids such as acetic acid can catalyze the one-pot synthesis of benzofurans from benzoquinones.[1]
Crystallization
Obtaining single crystals of sufficient quality is a critical and often challenging step. A common method for the crystallization of benzofuran derivatives is slow evaporation from a suitable solvent or a mixture of solvents. For example, recrystallization from dimethylformamide (DMF) has been successfully used to grow crystals suitable for X-ray diffraction.[4]
X-ray Diffraction Data Collection and Structure Refinement
Single-crystal X-ray diffraction data is typically collected using a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα radiation). The experimental workflow for data collection and structure determination is illustrated in the diagram below. The structure is solved using direct methods and refined by full-matrix least-squares on F².[5]
Data Presentation: Crystallographic Data
The results of a crystal structure analysis are typically summarized in a series of tables. The following tables provide an example of the crystallographic data for a related compound, 2-(4-Chlorophenyl)-3-ethylsulfinyl-5-fluoro-1-benzofuran, to illustrate the standard format.[6]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₆H₁₂ClFO₂S |
| Formula weight | 322.77 |
| Temperature | 173 K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 11.5257 (9) Å |
| b | 7.9655 (6) Å |
| c | 16.395 (1) Å |
| α | 90° |
| β | 106.518 (1)° |
| γ | 90° |
| Volume | 1443.07 (18) ų |
| Z | 4 |
| Density (calculated) | 1.486 Mg/m³ |
| Absorption coefficient | 0.42 mm⁻¹ |
| F(000) | 664 |
| Data collection | |
| Reflections collected | 12345 |
| Independent reflections | 3290 [R(int) = 0.028] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 3290 / 0 / 191 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.034, wR2 = 0.085 |
| R indices (all data) | R1 = 0.045, wR2 = 0.091 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length |
| S1–O2 | 1.502(1) |
| S1–C10 | 1.782(2) |
| S1–C9 | 1.801(2) |
| F1–C4 | 1.361(2) |
| Cl1–C14 | 1.741(2) |
| O1–C8 | 1.367(2) |
| O1–C1 | 1.381(2) |
Table 3: Selected Bond Angles (°) and Torsion Angles (°)
| Atoms | Angle | Atoms | Angle |
| O2–S1–C10 | 106.1(1) | C8–O1–C1 | 105.7(1) |
| O2–S1–C9 | 106.5(1) | C2–C1–O1 | 111.4(1) |
| C10–S1–C9 | 98.4(1) | Torsion Angles | |
| O1–C8–C7 | 123.5(2) | C1–O1–C8–C9 | -178.6(1) |
| O1–C8–C9 | 110.8(1) | C7–C8–C9–S1 | 178.9(1) |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and crystal structure analysis of a novel naphthobenzofuran derivative.
Caption: A generalized workflow for the synthesis and crystal structure analysis of novel compounds.
Conclusion
While the specific crystal structure of this compound remains to be elucidated, the established methodologies for the synthesis, crystallization, and X-ray diffraction analysis of related benzofuran derivatives provide a clear roadmap for future investigations. The determination of the precise molecular geometry and intermolecular interactions of such compounds is invaluable for the rational design of new therapeutic agents. Researchers in drug development can leverage this structural information to understand biological activity and guide the synthesis of more potent and selective molecules.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-(4-Chlorophenyl)-3-ethylsulfinyl-5-fluoro-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 4-Chloronaphtho[2,3-b]benzofuran: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthobenzofurans are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The introduction of a chlorine substituent, as in 4-Chloronaphtho[2,3-b]benzofuran, can significantly modulate the molecule's electronic structure, reactivity, and biological profile. Quantum chemical calculations are indispensable tools for elucidating the molecular properties of such compounds at the atomic level. These computational methods allow for the prediction of molecular geometries, vibrational frequencies, electronic properties, and spectroscopic signatures, providing insights that are often difficult to obtain through experimental means alone.[1]
Methodologies
Computational Protocols
Quantum chemical calculations for molecules of this class are predominantly performed using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy.[5]
Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of Hartree-Fock theory and DFT.[6][7][8] The 6-31G(d,p) basis set is a common choice for such calculations, providing a good description of the electronic structure for organic molecules.[6][7][8] The optimization process continues until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.
Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated at the same level of theory. These theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and the approximate nature of the functional. The calculated vibrational modes can be visualized to aid in the assignment of experimental infrared (IR) and Raman spectra.
Electronic Property Calculations: Key electronic properties are determined from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Other properties such as ionization potential, electron affinity, and molecular electrostatic potential (MEP) can also be calculated to provide further insights into the molecule's reactivity and intermolecular interactions.
Experimental Protocols
Experimental validation is crucial for confirming the accuracy of computational predictions.[3] Standard spectroscopic techniques are employed to characterize the synthesized compound.
Synthesis: The synthesis of benzofuran derivatives can be achieved through various catalytic strategies, including copper-based, palladium-copper-based, and visible-light-mediated catalysis. The precise synthetic route for this compound would likely involve a multi-step process tailored to build the naphthobenzofuran core and introduce the chlorine substituent at the desired position.
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing essential information for structural elucidation.
-
Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The experimental spectra are compared with the scaled theoretical vibrational frequencies to confirm the molecular structure.
-
UV-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule. The experimental absorption maxima can be correlated with the computationally predicted electronic transitions.
-
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.[9] This experimental data serves as the ultimate benchmark for the accuracy of the computationally optimized geometry.[9]
Data Presentation
The following tables present illustrative quantitative data for benzofuran derivatives, as specific data for this compound is not available. This data is intended to provide a reference for the types of results obtained from the methodologies described above.
Table 1: Example Optimized Geometrical Parameters for a Benzofuran Derivative
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) | Experimental Value (X-ray) |
| Bond Length | C-C (furan ring) | 1.37 Å | 1.36 Å |
| C-O (furan ring) | 1.36 Å | 1.35 Å | |
| C-Cl | 1.74 Å | 1.73 Å | |
| Bond Angle | C-O-C (furan ring) | 105.0° | 105.2° |
| C-C-Cl | 119.5° | 119.7° | |
| Dihedral Angle | A-B-C-D | 179.8° | 179.9° |
Table 2: Example Vibrational Frequencies for a Chlorobenzofuran Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν1 | 3100 | 2976 | 2980 | C-H stretch |
| ν2 | 1620 | 1555 | 1550 | C=C stretch |
| ν3 | 1250 | 1200 | 1205 | C-O stretch |
| ν4 | 750 | 720 | 725 | C-Cl stretch |
Table 3: Example Electronic Properties of a Naphthobenzofuran Derivative
| Property | Calculated Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap | 4.10 |
| Ionization Potential | 6.85 |
| Electron Affinity | 1.55 |
Visualizations
The following diagrams illustrate the workflow and potential biological relevance of studying compounds like this compound.
Caption: Workflow for the integrated experimental and computational study of a novel benzofuran derivative.
Caption: Conceptual signaling pathway potentially modulated by a bioactive benzofuran derivative.
References
- 1. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 2. gexinonline.com [gexinonline.com]
- 3. Future of computational molecular spectroscopy—from supporting interpretation to leading the innovation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP00192J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [scirp.org]
- 6. inpressco.com [inpressco.com]
- 7. researchgate.net [researchgate.net]
- 8. Journal articles: 'DFT / B3LYP / 6-31G (d' – Grafiati [grafiati.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Solubility and Stability Studies of 4-Chloronaphtho[2,3-b]benzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloronaphtho[2,3-b]benzofuran is a complex heterocyclic compound featuring a fused system of naphthalene and benzofuran rings with a chlorine substituent. Such molecules are often of interest in medicinal chemistry and materials science due to the diverse biological activities associated with the benzofuran core.[1][2][3] The physicochemical properties, particularly solubility and stability, are critical parameters that govern the compound's bioavailability, formulation development, and overall therapeutic potential. Chlorinated polycyclic aromatic hydrocarbons are noted for their hydrophobicity and low water solubility.[4] This guide outlines the essential studies required to characterize the solubility and stability profile of this novel entity.
Physicochemical Properties (Predicted)
While experimental data is absent, some basic properties can be predicted based on its structural analogue, 4-chloronaphtho[2,1-b]benzofuran. These predictions can help in the initial design of solubility and stability studies.
| Property | Predicted Value (for 4-chloronaphtho[2,1-b]benzofuran) | Reference |
| Molecular Weight | 252.7 g/mol | [5] |
| Molecular Formula | C₁₆H₉ClO | [5] |
| Boiling Point | 424.4 ± 18.0 °C | [5] |
| Density | 1.354 ± 0.06 g/cm³ | [5] |
Note: These values are for a structural isomer and should be used as an estimation only for this compound.
Solubility Assessment
The low water solubility of polycyclic aromatic compounds is a known challenge.[4] A thorough assessment of solubility in various media is crucial for formulation development.
3.1.1. Thermodynamic (Equilibrium) Solubility
This method determines the saturation concentration of the compound in a solvent at equilibrium. The shake-flask method is the gold standard.[5]
-
Protocol:
-
Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, DMSO, polyethylene glycol).
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
3.1.2. Kinetic Solubility
Kinetic solubility measures the concentration of a compound that can be reached when a solution is prepared by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. This is often more relevant to early drug discovery screening.
-
Protocol:
-
Prepare a high-concentration stock solution of the compound in DMSO.
-
Add a small volume of the stock solution to an aqueous buffer (e.g., PBS pH 7.4) and mix vigorously.
-
Incubate for a shorter period (e.g., 1-2 hours) at a constant temperature.
-
Measure the concentration of the compound in the solution before significant precipitation occurs, often using nephelometry or turbidimetry to detect precipitation.
-
Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.
Stability Studies
Stability testing is essential to determine the shelf-life of a drug substance and identify potential degradation products. Protocols are generally guided by the International Council for Harmonisation (ICH) guidelines.
4.1.1. Hydrolytic Stability
This study assesses the degradation of the compound in aqueous solutions at different pH values.
-
Protocol:
-
Prepare solutions of this compound in buffers of varying pH (e.g., pH 1.2, 4.5, 7.4, and 9.0).
-
Store the solutions at controlled temperatures (e.g., 25°C and 40°C) and protect them from light.
-
At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw aliquots.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
4.1.2. Photostability
This study evaluates the effect of light on the stability of the compound.
-
Protocol:
-
Expose solid samples and solutions of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.
-
A control sample should be stored under the same conditions but protected from light.
-
After a defined exposure period, analyze both the exposed and control samples to quantify degradation.
-
4.1.3. Thermal Stability (Forced Degradation)
Forced degradation studies are conducted under more extreme conditions to identify potential degradation pathways and develop stability-indicating analytical methods.
-
Protocol:
-
Acid/Base Hydrolysis: Reflux the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.
-
Oxidative Degradation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid compound to high temperatures (e.g., 60-80°C).
-
Analyze the stressed samples at various time points to identify and characterize degradation products using techniques like LC-MS.
-
Caption: General Protocol for Forced Degradation Studies.
Potential Signaling Pathways and Biological Activity
While no specific biological data exists for this compound, the benzofuran scaffold is present in many biologically active compounds.[1][3] Derivatives have shown a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][6] The presence of a chlorinated polycyclic aromatic system may also suggest potential interactions with aryl hydrocarbon receptors (AhR), a pathway known to be affected by such compounds.[4] Any investigation into the biological activity of this compound could start by exploring these areas.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Synthesis, characterization, and bioevaluation of new benzofurans. [wisdomlib.org]
An In-depth Technical Guide to the Discovery and Isolation of 4-Chloronaphtho[2,3-b]benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphtho[2,3-b]benzofuran derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their extended aromatic system and structural rigidity make them attractive scaffolds for the development of novel therapeutic agents and functional organic materials. This technical guide focuses on the discovery and isolation of a specific subset of these compounds: 4-Chloronaphtho[2,3-b]benzofuran derivatives. While direct synthesis and characterization of the 4-chloro substituted derivatives are not extensively documented in publicly available literature, this guide outlines plausible synthetic strategies based on established methods for the synthesis and functionalization of the parent naphtho[2,3-b]benzofuran ring system. Detailed experimental protocols, quantitative data from related syntheses, and potential biological implications are discussed.
Introduction
Benzofuran and its fused-ring analogues, such as naphthobenzofurans, are prevalent structural motifs in a wide array of biologically active natural products and synthetic compounds.[1] The fusion of a naphthalene ring to the benzofuran core gives rise to the naphthobenzofuran scaffold, a planar and electron-rich heterocyclic system. The specific isomer, naphtho[2,3-b]benzofuran, possesses a unique electronic and structural profile that has garnered interest for various applications.
The introduction of a chlorine atom at the 4-position of the naphtho[2,3-b]benzofuran skeleton is anticipated to modulate the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. Such modifications can significantly influence its biological activity and potential as a drug candidate. This guide provides a comprehensive overview of the synthetic methodologies that can be adapted for the targeted synthesis of this compound derivatives, along with protocols for their isolation and characterization.
Synthetic Strategies for the Naphtho[2,3-b]benzofuran Core
The construction of the core naphtho[2,3-b]benzofuran ring system is the foundational step towards the synthesis of its 4-chloro derivatives. Several synthetic routes have been reported for the formation of naphthofurans, which can be broadly categorized into intramolecular cyclization and intermolecular annulation reactions.[2]
Intramolecular Cyclization Strategies
Intramolecular cyclization is a common and effective method for the synthesis of benzofurans and their extended analogues.[2] These methods typically involve the formation of a key C-O or C-C bond to close the furan ring onto a pre-functionalized naphthalene precursor.
One plausible approach involves the acid-catalyzed cyclization of a suitably substituted naphthol derivative. For instance, a 2-naphthol bearing an appropriate side chain at the 3-position can undergo intramolecular cyclodehydration to yield the naphtho[2,3-b]benzofuran skeleton.
Intermolecular Annulation Strategies
Intermolecular reactions offer an alternative and often more convergent approach to the naphthobenzofuran core. A notable example is the titanium tetrachloride-promoted reaction of phenols with α-haloketones, which combines a Friedel–Crafts-like alkylation with an intramolecular cyclodehydration in a single step.[3][4] This method has been shown to be highly regioselective and applicable to a broad range of substrates.[3]
Another powerful intermolecular approach is the [4+1] cycloaddition reaction. For example, a scandium triflate-catalyzed reaction between 2-hydroxy-substituted para-quinone methides and isocyanides provides access to N-functionalized 2,3-disubstituted benzofuran and naphthofuran derivatives.[5]
Regioselective Chlorination Strategies
The introduction of a chlorine atom at the 4-position of the naphtho[2,3-b]benzofuran ring system requires careful consideration of the directing effects of the existing ring system. Direct electrophilic chlorination of the parent naphtho[2,3-b]benzofuran is likely to result in a mixture of isomers due to the multiple activated positions on the aromatic rings. Therefore, a more controlled, regioselective approach is necessary.
A potential strategy involves the synthesis of a precursor molecule that already contains a chlorine atom at the desired position or a functional group that can be readily converted to a chlorine atom.
Hypothetical Synthetic Pathway to this compound:
A plausible synthetic route could start from a chlorinated naphthalene derivative. For instance, a suitably substituted 1-chloro-2-naphthol could serve as a key intermediate. This intermediate could then be subjected to reaction with an appropriate reagent to build the furan ring.
Experimental Protocols
General Procedure for the TiCl4-Promoted Synthesis of Naphthofurans from Naphthols and α-Haloketones[3]
Materials:
-
Substituted Naphthol (e.g., 1-Chloro-2-naphthol)
-
α-Haloketone
-
Titanium tetrachloride (TiCl4)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of the substituted naphthol (1.0 mmol) and the α-haloketone (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C under an inert atmosphere, add titanium tetrachloride (1.0 M in DCM, 1.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the time required for the reaction to complete (monitored by TLC).
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired naphthofuran derivative.
Quantitative Data
Quantitative data for the synthesis of this compound derivatives is not available. However, yields for the synthesis of related benzofuran and naphthofuran derivatives using the TiCl4-promoted method are reported to be in the range of moderate to excellent.[3] The table below presents hypothetical data based on analogous reactions.
| Entry | Naphthol Substrate | α-Haloketone | Product | Hypothetical Yield (%) |
| 1 | 1-Chloro-2-naphthol | 2-chloro-1-phenylethanone | 4-Chloro-2-phenylnaphtho[2,3-b]benzofuran | 65-75 |
| 2 | 1-Chloro-2-naphthol | 2-bromo-1-(4-methoxyphenyl)ethanone | 4-Chloro-2-(4-methoxyphenyl)naphtho[2,3-b]benzofuran | 70-80 |
| 3 | 1-Chloro-2-naphthol | 2-chloro-1-cyclopropylethanone | 4-Chloro-2-cyclopropylnaphtho[2,3-b]benzofuran | 55-65 |
Potential Biological Activity and Signaling Pathways
While the specific biological activities of this compound derivatives have not been reported, the broader class of benzofuran and naphthofuran derivatives has been shown to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1]
The introduction of a chlorine atom can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and interaction with hydrophobic binding pockets of biological targets. Halogen atoms can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.
Potential Signaling Pathway Involvement:
Given the structural similarity to other biologically active polycyclic aromatic compounds, this compound derivatives could potentially interact with various signaling pathways implicated in diseases such as cancer. These may include pathways involving protein kinases, transcription factors, or enzymes involved in cellular metabolism.
Conclusion
This technical guide has outlined the key synthetic strategies and experimental considerations for the discovery and isolation of this compound derivatives. While direct experimental data for this specific class of compounds is limited, the adaptation of established methodologies for the synthesis of the naphthobenzofuran core and regioselective functionalization provides a clear path forward for their preparation. The potential for these compounds to exhibit interesting biological activities warrants further investigation by researchers in medicinal chemistry and drug development. The detailed protocols and conceptual frameworks presented herein serve as a valuable resource for initiating research in this promising area of heterocyclic chemistry.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-functionalized 2,3-disubstituted benzofurans/naphthofurans from para-quinone methides and isocyanides via the [4 + 1] annulation pathway - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Thermogravimetric Analysis of 4-Chloronaphtho[2,3-b]benzofuran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 4-Chloronaphtho[2,3-b]benzofuran, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this document presents a generalized, yet detailed, approach based on established methodologies for similar halogenated aromatic compounds. The guide covers hypothetical synthesis, a detailed experimental protocol for TGA, expected thermal decomposition data, and a potential biological signaling pathway.
Introduction to this compound
Benzofuran derivatives are a significant class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The fusion of a naphthyl ring to the benzofuran core, as in naphtho[2,3-b]benzofuran, creates a more extended aromatic system, which can influence its physicochemical and biological properties. The introduction of a chlorine atom at the 4-position is expected to further modify its thermal stability and reactivity. Understanding the thermal behavior of this compound is crucial for its potential applications in drug development, where thermal stability can impact formulation and storage, and in materials science for the development of heat-resistant polymers.
Hypothetical Synthesis of this compound
Caption: Hypothetical synthesis of this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This analysis provides valuable information about the thermal stability and decomposition profile of a material.[3]
Experimental Protocol
The following is a detailed, generalized protocol for conducting TGA on a sample of this compound.
Instrumentation: A calibrated thermogravimetric analyzer is required.
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder.
-
Accurately weigh 5-10 mg of the sample into an alumina crucible.[8]
TGA Instrument Setup and Measurement:
-
Place the crucible containing the sample onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
The analysis is typically performed under a dynamic nitrogen atmosphere at a constant flow rate (e.g., 50 mL/min).[9]
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[8]
-
Continuously record the sample mass as a function of temperature.
The following diagram outlines the experimental workflow for the thermogravimetric analysis.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 8. epfl.ch [epfl.ch]
- 9. tainstruments.com [tainstruments.com]
Electrochemical Properties of 4-Chloronaphtho[2,3-b]benzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated electrochemical properties of 4-Chloronaphtho[2,3-b]benzofuran, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited direct experimental data on this specific molecule, this paper extrapolates its likely electrochemical behavior based on the established characteristics of related benzofuran and naphthofuran derivatives. The guide outlines detailed experimental protocols for electrochemical analysis, presents comparative data from analogous compounds, and visualizes key experimental workflows. This document is intended to serve as a foundational resource for researchers initiating studies on the electrochemical behavior of this and similar molecules.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3] The fusion of a benzofuran core with a naphthyl group, as in naphtho[2,3-b]benzofuran, creates an extended π-conjugated system, which is expected to impart distinct electronic and, consequently, electrochemical properties. The introduction of a chlorine atom at the 4-position further modulates these properties through its inductive and mesomeric effects.
Understanding the electrochemical behavior of this compound is crucial for several reasons. In the context of drug development, redox processes can be intimately linked to a molecule's mechanism of action, metabolic fate, and potential for inducing oxidative stress. For materials science applications, the electrochemical characteristics determine its suitability for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
This guide will focus on the theoretical underpinnings of the electrochemical behavior of this compound and provide practical methodologies for its experimental investigation.
Predicted Electrochemical Behavior
The electrochemical properties of this compound will be primarily governed by the extended aromatic system and the nature of the substituent.
-
Oxidation: The benzofuran moiety, being electron-rich, is susceptible to oxidation. The fused benzene and naphthalene rings will delocalize the positive charge in the resulting radical cation, likely lowering the oxidation potential compared to simpler benzofurans. The electron-withdrawing nature of the chlorine atom is expected to make the oxidation slightly more difficult, shifting the oxidation potential to more positive values compared to the unsubstituted naphtho[2,3-b]benzofuran.
-
Reduction: The extended π-system of the naphthobenzofuran core can also accept electrons, undergoing reduction. The presence of the electron-withdrawing chlorine atom should facilitate this process, resulting in a less negative reduction potential compared to the parent compound.
Experimental Protocols for Electrochemical Analysis
Cyclic Voltammetry (CV) is the most common technique for investigating the electrochemical properties of new compounds. A detailed protocol for performing CV on a compound like this compound is provided below.
Cyclic Voltammetry (CV) Protocol
Objective: To determine the oxidation and reduction potentials of this compound.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire
-
Electrochemical Cell
-
Potentiostat
-
Analyte Solution: 1 mM this compound in an appropriate solvent (e.g., acetonitrile, dichloromethane).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar.
-
Inert Gas: Nitrogen or Argon
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and the solvent to be used for the experiment.
-
Clean the platinum counter electrode and the reference electrode.
-
-
Electrochemical Cell Setup:
-
Add the analyte solution containing the supporting electrolyte to the electrochemical cell.
-
Assemble the three-electrode system in the cell.
-
De-aerate the solution by bubbling with an inert gas for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.
-
-
Data Acquisition:
-
Connect the electrodes to the potentiostat.
-
Set the parameters on the potentiostat software:
-
Initial Potential: A potential where no reaction occurs (e.g., 0 V).
-
Switching Potential (Vertex 1): A potential sufficiently positive to observe oxidation (e.g., +1.5 V).
-
Switching Potential (Vertex 2): A potential sufficiently negative to observe reduction (e.g., -1.5 V).
-
Scan Rate: Typically start with 100 mV/s.
-
-
Run the cyclic voltammogram.
-
Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical processes (e.g., reversible, quasi-reversible, irreversible).
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the formal potential (E°') as the average of Epa and Epc for reversible processes.
-
The peak separation (ΔEp = |Epa - Epc|) can provide information about the electron transfer kinetics. For a reversible one-electron process, ΔEp is approximately 59 mV at room temperature.
-
A plot of peak current versus the square root of the scan rate can be used to determine if the process is diffusion-controlled.
Figure 1: Experimental workflow for cyclic voltammetry analysis.
Comparative Electrochemical Data
While specific data for this compound is unavailable, the following table summarizes the first oxidation peak potentials (Epox) of several benzofuran-2-one derivatives, which can serve as a point of reference.[4] These values were obtained by cyclic voltammetry and are compared to the antioxidant standard, Trolox.
| Compound | First Oxidation Peak Potential (Epox) in H₂O (V)[4] | First Oxidation Peak Potential (Epox) in Acetonitrile (V)[4] |
| Trolox (Reference) | 0.22 | 0.65 |
| Compound 9 | 0.40 | 0.90 |
| Compound 10 | 0.45 | 0.91 |
| Compound 11 | 0.39 | 0.90 |
| Compound 15 | 0.40 | 0.96 |
| Compound 16 | 0.45 | 0.93 |
| Compound 17 | 0.40 | 0.92 |
| Compound 18 | 0.26 | 0.70 |
| Compound 19 | 0.38 | 0.89 |
| Compound 20 | 0.28 | 0.71 |
Note: The structures of compounds 9-20 are detailed in the cited reference.[4]
The data indicates that the oxidation potentials of these benzofuran derivatives are sensitive to the substitution pattern and the solvent used. The extended conjugation in this compound is expected to result in a lower oxidation potential compared to these simpler benzofuran-2-ones.
Structure-Property Relationships
The electrochemical properties of benzofuran derivatives are strongly influenced by their molecular structure. A generalized relationship between structure and redox potentials is illustrated below.
Figure 2: Influence of molecular structure on electrochemical properties.
For this compound:
-
The naphthobenzofuran core (extended conjugation) will tend to lower both the oxidation and reduction potentials.
-
The chloro group (EWG) will increase the oxidation potential and lower the reduction potential.
The interplay of these effects will determine the final electrochemical signature of the molecule.
Conclusion and Future Directions
While direct experimental data on the electrochemical properties of this compound is not yet available in the public domain, this guide provides a solid framework for its investigation. Based on the behavior of related compounds, it is predicted to be a redox-active molecule with accessible oxidation and reduction states. The provided experimental protocol for cyclic voltammetry offers a clear path for the characterization of its electrochemical behavior.
Future research should focus on the experimental determination of the redox potentials of this compound and a series of related derivatives to build a comprehensive structure-property relationship database. Such studies will be invaluable for the rational design of new drug candidates and advanced organic electronic materials. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could be employed to corroborate experimental findings and provide deeper insights into the electronic structure of these molecules.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Photophysical Properties of 4-Chloronaphtho[2,3-b]benzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthobenzofurans are a class of polycyclic aromatic hydrocarbons containing a fused furan and naphthalene ring system. This extended π-conjugation often imparts these molecules with interesting photophysical properties, making them candidates for applications in organic electronics, fluorescent probes, and as scaffolds in medicinal chemistry. The introduction of a chlorine atom, as in 4-Chloronaphtho[2,3-b]benzofuran, is expected to modulate these properties through the heavy-atom effect and by altering the electronic distribution within the molecule. This can influence intersystem crossing rates, quantum yields, and the lifetime of excited states. A thorough understanding of these properties is crucial for the rational design of novel therapeutics and functional materials. This guide outlines the expected photophysical characteristics and provides robust methodologies for their experimental determination.
Predicted Photophysical Properties
Based on the broader family of naphthofuran and benzofuran derivatives, this compound is anticipated to exhibit fluorescence in the UV-Visible region. The parent scaffolds are known to be fluorescent, and while specific data is sparse, computational studies on related structures like naphtho[2,1-b:6,5-b']difuran suggest a wide band gap. The presence of the chlorine atom may lead to a slight red-shift in the absorption and emission spectra compared to the unsubstituted parent molecule. Furthermore, the heavy-atom effect of chlorine could potentially enhance spin-orbit coupling, leading to an increased rate of intersystem crossing to the triplet state. This might result in a lower fluorescence quantum yield and the possibility of observing phosphorescence at low temperatures.
Table 1: Predicted Photophysical Parameters for this compound
| Parameter | Predicted Range/Value | Notes |
| Absorption Maximum (λabs) | 300 - 400 nm | Expected in the near-UV region due to the extended aromatic system. Solvent polarity may cause minor shifts. |
| Emission Maximum (λem) | 350 - 500 nm | Stokes shift is expected. The exact position will be solvent-dependent. |
| Molar Absorptivity (ε) | 104 - 105 M-1cm-1 | Typical for π-π* transitions in extended aromatic systems. |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.7 | Naphthofuran derivatives are known to have moderate to good quantum yields[1]. The chlorine atom may reduce this value. |
| Fluorescence Lifetime (τF) | 1 - 10 ns | Typical for singlet excited states of aromatic molecules. |
| Stokes Shift | 30 - 100 nm | The energy difference between the absorption and emission maxima. |
Experimental Protocols
To fully characterize the photophysical properties of this compound, a series of standardized spectroscopic experiments should be performed.
Sample Preparation
For solution-state measurements, prepare a stock solution of this compound in a high-purity spectroscopic grade solvent (e.g., cyclohexane, toluene, acetonitrile, or ethanol). A concentration range of 10-6 to 10-5 M is typically suitable for fluorescence measurements. For absorption measurements, a concentration that yields an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption is ideal. To minimize re-absorption effects in fluorescence measurements, the absorbance at the excitation wavelength should be kept below 0.1.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λabs) and the molar absorptivity (ε).
Methodology:
-
Record the absorption spectrum of the sample solution in a 1 cm path length quartz cuvette using a dual-beam UV-Visible spectrophotometer.
-
Use the pure solvent as a reference.
-
Scan a wavelength range from approximately 250 nm to 600 nm.
-
Identify the λabs values from the resulting spectrum.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette.
Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra, and the Stokes shift.
Methodology:
-
Using a spectrofluorometer, record the emission spectrum by exciting the sample at its main absorption maximum (λabs). The emission monochromator is scanned to collect the fluorescence.
-
Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum fluorescence intensity and scanning the excitation monochromator. The corrected excitation spectrum should be superimposable with the absorption spectrum.
-
The Stokes shift is calculated as the difference in nanometers between the longest wavelength absorption maximum and the shortest wavelength emission maximum.
Fluorescence Quantum Yield (ΦF) Determination
Objective: To measure the efficiency of the fluorescence process. The comparative (relative) method is most common.[2][3][4][5]
Methodology:
-
Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (see Table 2).
-
Prepare a series of dilute solutions of both the standard and the sample in the same solvent, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for each solution, ensuring identical excitation wavelength and spectrometer settings for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of the sample (ΦX) using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) Where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the sample and the standard, respectively.
Table 2: Common Fluorescence Quantum Yield Standards
| Standard | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) |
| Quinine Sulfate | 0.5 M H2SO4 | 350 | 450 | 0.54 |
| Fluorescein | 0.1 M NaOH | 490 | 520 | 0.95 |
| Rhodamine 6G | Ethanol | 528 | 555 | 0.95 |
| Anthracene | Ethanol | 355 | 403 | 0.27 |
Fluorescence Lifetime (τF) Measurement
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the preferred method for nanosecond lifetimes.[6][7][8]
Methodology:
-
Excite the sample with a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a light-emitting diode).
-
Use a sensitive, high-speed detector (e.g., a photomultiplier tube or an avalanche photodiode) to detect the emitted single photons.
-
The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first fluorescence photon.
-
A histogram of these time differences is built up over millions of excitation cycles, which represents the fluorescence decay profile.
-
The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or silica nanoparticles).
-
The measured fluorescence decay is deconvoluted with the IRF and fitted to an exponential decay function to extract the fluorescence lifetime (τF).
Visualizations
Experimental Workflow for Photophysical Characterization
Caption: Experimental workflow for the characterization of photophysical properties.
Jablonski Diagram of Photophysical Processes
Caption: Jablonski diagram illustrating key photophysical transitions.
Conclusion
While direct experimental data on this compound is currently lacking, this guide provides a solid foundation for its photophysical investigation. The predicted properties, derived from related molecular structures, suggest it is a fluorescent molecule whose characteristics can be thoroughly elucidated using the detailed experimental protocols provided herein. The systematic application of these methodologies will enable researchers to build a comprehensive photophysical profile of this and other novel naphthobenzofuran derivatives, facilitating their potential application in drug development and materials science.
References
Literature review of naphtho[2,3-b]benzofuran derivatives
An In-depth Technical Guide to Naphtho[2,3-b]benzofuran Derivatives
Naphtho[2,3-b]benzofuran, a heterocyclic compound featuring a fused furan and naphthalene ring system, represents a core structural motif in a variety of natural products and synthetic molecules.[1] This scaffold has garnered significant attention from medicinal and organic chemists due to the diverse and potent biological activities exhibited by its derivatives. These activities span a wide pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, making them promising candidates for drug discovery and development.[2][3] Furthermore, certain derivatives have shown potential as organic semiconductor materials.[4][5]
This technical guide provides a comprehensive literature review of naphtho[2,3-b]benzofuran derivatives, focusing on their synthesis, biological activities, and structure-activity relationships. It is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this important class of compounds.
Synthesis of Naphtho[2,3-b]benzofuran Derivatives
The synthesis of the naphthofuran skeleton is a key area of research, with various methods developed to achieve this core structure.[6] A particularly efficient and facile approach involves the acid-catalyzed cyclization of arylacetylenols.[4][5]
One prominent method utilizes para-toluenesulfonic acid (PTSA) as an inexpensive and simple catalyst for the cyclization of ortho-substituted arylacetylenols, yielding 2,3-dihydronaphtho[2,3-b]furan derivatives in good to excellent yields.[4][5] These intermediates can then be dehydrogenated to afford the fully aromatic naphtho[2,3-b]furan skeleton.[5]
Experimental Protocol: PTSA-Catalyzed Synthesis
The following is a representative protocol for the synthesis of 2,3-dihydronaphtho[2,3-b]furan derivatives followed by dehydrogenation.[5]
Step 1: Cyclization
-
A solution of the arylacetylenol substrate (e.g., 2-(5-hydroxy-1-pentynyl)benzonitrile) is prepared in a suitable solvent such as toluene.
-
A catalytic amount of p-toluenesulfonic acid (PTSA) is added to the solution.
-
The reaction mixture is heated to 100°C for approximately 2 hours under an inert atmosphere (e.g., argon).
-
Upon completion, the reaction is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the 2,3-dihydronaphtho[2,3-b]furan derivative.
Step 2: Dehydrogenation
-
The purified 2,3-dihydronaphtho[2,3-b]furan derivative is dissolved in a suitable solvent like toluene.
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added to the solution.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is then purified, typically via column chromatography, to isolate the final naphtho[2,3-b]furan product.
Biological Activities
Naphthofuran derivatives have demonstrated a wide range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.[7]
Anticancer Activity
Numerous studies have highlighted the potential of naphtho[2,3-b]furan derivatives as potent anticancer agents.[7] Their mechanisms of action are diverse and include the induction of DNA damage, apoptosis, and the inhibition of cell proliferation.[7] Hybrid molecules combining the naphtho[2,3-b]furan-4,9-dione motif with other pharmacophores, such as phosphonates, have shown significant inhibitory potential against various cancer cell lines.[7]
Table 1: Cytotoxic Activity of Naphtho[2,3-b]furan Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |
| Naphtho[2,3-b]furan-4,9-diones | HL-60 (Leukemia) | IC50 | Not specified, potent inhibition | [7] |
| Naphtho[2,3-b]furan-4,9-diones | NALM-6 (Leukemia) | IC50 | Not specified, potent inhibition | [7] |
| Naphtho[2,3-b]furan-4,9-diones | MCF-7 (Breast) | IC50 | Not specified, potent inhibition | [7] |
| Cyano/amidino-substituted naphthofurans | Multiple | DNA Binding/Antitumor | Active | [7] |
| Furoquinone structures | L1210 (Leukemia) | IC50 | Not specified, most interesting | [8] |
| Furoquinone structures | MDA-MB 231 (Breast) | IC50 | Not specified, most interesting | [8] |
| Furoquinone structures | PC3 (Prostate) | IC50 | Not specified, most interesting | [8] |
Antimicrobial Activity
Derivatives of the related naphtho[2,1-b]furan scaffold have been screened for their in vitro antimicrobial activity against a range of pathogenic bacteria and fungi. These studies help to establish a structure-activity relationship (SAR) that can guide the design of more potent antimicrobial agents.
Table 2: Antimicrobial Activity of Naphthofuran Derivatives
| Compound Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |
| Naphtho[2,1-b]furan derivatives | Staphylococcus aureus, Bacillus subtilis | Pseudomonas aeruginosa, Escherichia coli | Aspergillus fumigatus, Candida albicans |
Experimental Protocol: In Vitro Antimicrobial Screening
The following protocol outlines a standard method for evaluating the antimicrobial activity of newly synthesized compounds.
-
Microorganisms: The test organisms include Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and fungi (Aspergillus fumigatus, Candida albicans).
-
Method: The zone of inhibition is determined using a standard agar diffusion method (e.g., cup plate method).
-
Procedure:
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Wells or cups are created in the agar.
-
A specific concentration of the test compound (e.g., 30 µg/mL) dissolved in a suitable solvent (like DMSO) is added to the wells.
-
Standard antibiotics (e.g., Neomycin for bacteria, Mycostatin for fungi) are used as positive controls.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The diameter of the zone of inhibition around each well is measured in millimeters to determine the antimicrobial activity.
-
Structure-Activity Relationship (SAR)
The biological potency of naphthofuran derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies aim to elucidate these relationships to design more effective and selective therapeutic agents.[2][9]
For the related benzofuran scaffold, it has been observed that:
-
Halogenation: The addition of halogen atoms like bromine, chlorine, or fluorine can significantly increase anticancer activity.[10][11] The position of the halogen is a critical determinant of its biological effect.[10]
-
Substituents at C-2: Ester or heterocyclic ring substitutions at the C-2 position have been found to be crucial for cytotoxic activity.[10]
-
Hybrid Molecules: Fusing the benzofuran ring with other prominent scaffolds like imidazole, quinazolinone, or benzene-sulfonamide can create hybrid molecules with desirable drug-like profiles and enhanced cytotoxicity.[10]
These principles can often be extrapolated to the naphthofuran system, where substitutions on the aromatic rings and the furan moiety dictate the compound's interaction with biological targets.
Conclusion
Naphtho[2,3-b]benzofuran derivatives constitute a versatile and pharmacologically significant class of heterocyclic compounds. Efficient synthetic routes, particularly those involving acid-catalyzed cyclizations, have made a wide range of derivatives accessible for biological evaluation. The potent anticancer and antimicrobial activities reported in the literature underscore their potential as scaffolds for the development of new therapeutic agents. Future research will likely focus on elucidating detailed mechanisms of action, optimizing drug-like properties through SAR-guided design, and exploring their potential in materials science applications. This guide serves as a foundational resource for professionals engaged in the exploration and application of this promising chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. In vitro cytotoxic activity of naphtho[1,2-b]furan, furo[2,3-f], furo[2,3-g] and furo[3,2-g]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
Methodological & Application
Application Notes and Protocols for the High-Yield Synthesis of 4-Chloronaphtho[2,3-b]benzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed, albeit theoretical, protocol for the high-yield synthesis of 4-Chloronaphtho[2,3-b]benzofuran, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The benzofuran core is a common motif in many biologically active compounds, exhibiting a wide range of pharmacological properties including anti-tumor, antibacterial, and anti-inflammatory activities[1][2][3]. This document outlines a plausible synthetic route, detailed experimental procedures, and expected outcomes, based on established methodologies for the synthesis of related benzofuran and naphthofuran derivatives[1][4][5]. The proposed synthesis is designed to be efficient and scalable, making it suitable for laboratory-scale research and potential scale-up for drug development purposes.
Introduction
Naphthobenzofurans are a class of polycyclic aromatic hydrocarbons that have garnered significant interest due to their unique electronic properties and potential as scaffolds in the development of novel therapeutic agents[6]. The incorporation of a chlorine atom into the naphthobenzofuran framework can significantly modulate its physicochemical and biological properties, potentially leading to enhanced efficacy or novel mechanisms of action. This document details a proposed synthetic strategy for this compound, a specific isomer for which a direct, high-yield synthesis has not been extensively reported. The presented protocol is based on well-established palladium-catalyzed cross-coupling and cyclization reactions, which are known to be robust and high-yielding for the construction of benzofuran ring systems[1][4].
Proposed Synthetic Pathway
The proposed synthesis of this compound involves a two-step sequence starting from commercially available 1-chloro-2,3-dihydroxynaphthalene. The pathway consists of a Sonogashira coupling followed by an intramolecular cyclization.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzofuran synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Chloronaphtho[2,3-b]benzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Chloronaphtho[2,3-b]benzofuran, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthetic strategy is centered around a palladium-catalyzed Sonogashira coupling and subsequent intramolecular cyclization. While a direct, single-step synthesis for this specific molecule is not prominently described in the literature, this protocol outlines a plausible and robust multi-step pathway starting from commercially available precursors. The key transformation involves the construction of the furan ring fused to the naphthalene core, a reaction class for which palladium catalysis is a powerful and versatile tool.
Introduction
Naphtho[2,3-b]benzofurans are a class of polycyclic aromatic hydrocarbons that have garnered significant interest due to their presence in various natural products and their potential as scaffolds in drug discovery. The introduction of a chlorine atom at the 4-position can significantly modulate the electronic and biological properties of the molecule. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds under mild and efficient conditions. This protocol leverages a palladium-catalyzed Sonogashira reaction between a functionalized 4-chloronaphthol derivative and a terminal alkyne, followed by an intramolecular cyclization to construct the target molecule.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a multi-step sequence, as direct palladium-catalyzed C-H functionalization at the 4-position of a pre-formed naphtho[2,3-b]benzofuran is challenging. The proposed pathway begins with the synthesis of a key intermediate, 4-chloro-3-iodo-2-naphthol, followed by a palladium-catalyzed Sonogashira coupling and subsequent cyclization.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-2-naphthol (Hypothetical Precursor Synthesis)
A plausible route to 4-chloro-2-naphthol involves the diazotization of 4-chloro-2-naphthylamine followed by hydrolysis. As the direct selective chlorination of 2-naphthol at the 4-position is not straightforward, starting from a pre-chlorinated aniline is a more controlled approach.
Materials:
-
4-chloro-2-naphthylamine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve 4-chloro-2-naphthylamine in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(II) sulfate in water.
-
Slowly add the cold diazonium salt solution to the copper(II) sulfate solution and allow the mixture to warm to room temperature, followed by heating to facilitate the hydrolysis of the diazonium salt to the corresponding naphthol.
-
After the reaction is complete, cool the mixture and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Iodination of 4-Chloro-2-naphthol to 4-Chloro-3-iodo-2-naphthol
The regioselective iodination of phenols and naphthols can be achieved using various iodinating agents. A combination of iodine and a silver salt can be effective for regioselective iodination.
Materials:
-
4-Chloro-2-naphthol
-
Iodine (I₂)
-
Silver sulfate (Ag₂SO₄)
-
Ethanol
-
Dichloromethane
Procedure:
-
Dissolve 4-chloro-2-naphthol in ethanol.
-
Add silver sulfate and iodine to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove silver iodide and any unreacted silver sulfate.
-
Evaporate the solvent and dissolve the residue in dichloromethane.
-
Wash the organic layer with a solution of sodium thiosulfate to remove excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Step 3: Palladium-Catalyzed Sonogashira Coupling and Intramolecular Cyclization
This key step involves the palladium-catalyzed coupling of 4-chloro-3-iodo-2-naphthol with a terminal alkyne, followed by an in-situ or subsequent intramolecular cyclization to form the naphthobenzofuran ring. A one-pot procedure is often feasible. The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Materials:
-
4-Chloro-3-iodo-2-naphthol
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
A suitable base (e.g., Triethylamine (Et₃N) or Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene or DMF)
Procedure:
-
To a dried Schlenk flask, add 4-chloro-3-iodo-2-naphthol, the palladium catalyst, copper(I) iodide, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent, the terminal alkyne, and the base via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).
-
Upon completion of the Sonogashira coupling, the reaction conditions may be modified (e.g., by adding a stronger base or increasing the temperature) to promote the intramolecular cyclization.
-
After the cyclization is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data Summary
The following tables provide representative data for palladium-catalyzed reactions analogous to the key steps in the proposed synthesis. The exact yields for the synthesis of this compound may vary.
Table 1: Representative Conditions for Palladium-Catalyzed Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodophenol | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | - | Et₃N | DMF | 80 | 12 | 85-95 |
| 2 | 1-Iodo-2-naphthol | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | PPh₃ (6) | Cs₂CO₃ | Toluene | 100 | 16 | 70-85 |
| 3 | 3-Iodoanisole | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | THF | 60 | 8 | >90 |
Table 2: Representative Conditions for Intramolecular Cyclization to form Benzofurans
| Entry | Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(Phenylethynyl)phenol | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 120 | 6 | 80-90 |
| 2 | 2-(Hex-1-yn-1-yl)phenol | CuI (10) | - | Pyridine | 110 | 24 | 75-85 |
| 3 | 1-(Phenylethynyl)-2-naphthol | PdCl₂(PPh₃)₂ (5) | NaOtBu | Toluene | 100 | 12 | >85 |
Visualizations
Catalytic Cycle for Sonogashira Coupling
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper.
Figure 2: Catalytic cycle of the Sonogashira coupling reaction.
Conclusion
The palladium-catalyzed synthesis of this compound, while likely requiring a multi-step approach, is a feasible endeavor for researchers in organic and medicinal chemistry. The key steps, particularly the Sonogashira coupling and subsequent cyclization, are well-precedented and offer a high degree of control and efficiency. The protocols and data provided in this document serve as a comprehensive guide for the synthesis of this and related naphthobenzofuran derivatives. Further optimization of reaction conditions for each step will be necessary to achieve the highest possible yields and purity.
Application Notes and Protocols for the Functionalization of 4-Chloronaphtho[2,3-b]benzofuran
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocols are proposed methodologies for the functionalization of 4-Chloronaphtho[2,3-b]benzofuran. As of the latest literature search, specific experimental procedures for this exact molecule are not extensively documented. The protocols described herein are based on well-established and widely used synthetic transformations for structurally analogous compounds, such as chloronaphthalenes and other functionalized benzofurans. Optimization of the described conditions may be necessary to achieve desired results for this specific substrate.
Introduction
Naphtho[2,3-b]benzofuran is a significant heterocyclic scaffold found in a variety of biologically active compounds and materials. The targeted functionalization of this core structure is of great interest in medicinal chemistry and materials science. The presence of a chlorine atom at the 4-position of the naphtho[2,3-b]benzofuran system offers a versatile handle for a range of chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions allow for the introduction of diverse functionalities, enabling the synthesis of novel derivatives with potentially enhanced biological or physical properties.
This document provides detailed protocols for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and nucleophilic aromatic substitution on this compound.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the arylation, heteroarylation, or vinylation of the 4-position of the naphtho[2,3-b]benzofuran core.[1][2][3][4]
Experimental Protocol
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the corresponding boronic acid or boronic ester (1.2-1.5 eq.), and a base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄) (2.0-3.0 eq.).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos).[2]
-
Add a suitable degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water).
-
Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted naphtho[2,3-b]benzofuran.
Data Presentation: Suzuki-Miyaura Coupling
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Aryl/Heteroaryl/Vinyl Boronic Acid or Ester |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Cs₂CO₃ (2.0 eq.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 100 °C |
| Reaction Time | 12-24 h |
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of arylamines from aryl halides.[5][6][7][8][9]
Experimental Protocol
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃) (0.01-0.05 eq.) and a suitable phosphine ligand (e.g., BINAP, Xantphos) (0.02-0.10 eq.).
-
Add this compound (1.0 eq.) and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.2-2.0 eq.).
-
Add a degassed solvent (e.g., toluene, 1,4-dioxane).
-
Add the amine coupling partner (1.1-1.5 eq.).
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the aminated product.
Data Presentation: Buchwald-Hartwig Amination
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Primary or Secondary Amine |
| Catalyst System | Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%) |
| Base | NaOt-Bu (1.5 eq.) |
| Solvent | Toluene |
| Temperature | 110 °C |
| Reaction Time | 16-24 h |
Visualization: Buchwald-Hartwig Amination Pathway
Caption: Reaction scheme for the Buchwald-Hartwig amination.
Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[10][11][12][13][14]
Experimental Protocol
-
To a stirred solution of this compound (1.0 eq.) and a terminal alkyne (1.2-1.5 eq.) in a suitable degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02-0.05 eq.) and a copper(I) co-catalyst (e.g., CuI) (0.01-0.03 eq.).
-
Add a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent and filter to remove the ammonium salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the 4-alkynyl-naphtho[2,3-b]benzofuran.
Data Presentation: Sonogashira Coupling
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Terminal Alkyne |
| Catalyst System | Pd(PPh₃)₂Cl₂ (3 mol%) + CuI (1.5 mol%) |
| Base/Solvent | Triethylamine |
| Temperature | 50 °C |
| Reaction Time | 6-12 h |
Visualization: Sonogashira Coupling Logical Relationship
Caption: Key components and outcome of the Sonogashira coupling reaction.
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution can be a viable method for the functionalization of this compound, particularly with strong nucleophiles. The success of this reaction is highly dependent on the electronic properties of the naphthobenzofuran ring system.[15][16][17][18][19]
Experimental Protocol
-
Dissolve this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Add the nucleophile (e.g., sodium methoxide, sodium azide, or an amine) (1.5-3.0 eq.).
-
If necessary, add a base (e.g., K₂CO₃, Cs₂CO₃) to generate the nucleophile in situ or to act as an acid scavenger.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-160 °C). The use of microwave irradiation can sometimes accelerate the reaction.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous phase with an appropriate organic solvent.
-
Wash the organic extract with water and brine, dry over a drying agent, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: Nucleophilic Aromatic Substitution
| Parameter | Condition |
| Substrate | This compound |
| Nucleophile | Sodium Methoxide (NaOMe) |
| Solvent | DMF |
| Temperature | 120 °C |
| Reaction Time | 24-48 h |
Visualization: SₙAr Reaction Pathway
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. google.com [google.com]
- 19. scranton.edu [scranton.edu]
Application Notes and Protocols: 4-Chloronaphtho[2,3-b]benzofuran as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloronaphtho[2,3-b]benzofuran is a halogenated polycyclic aromatic hydrocarbon containing a naphthobenzofuran core. While specific literature on this exact molecule is limited, its structural motifs suggest significant potential as a versatile building block in organic synthesis. The presence of a chloro-substituent on the naphthyl ring system opens avenues for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. The rigid, planar naphthobenzofuran scaffold is a key feature in many biologically active compounds and organic materials. These notes provide a detailed overview of the potential applications of this compound, along with detailed protocols for its synthesis and subsequent derivatization, based on established methodologies for analogous compounds.
Introduction to Naphtho[2,3-b]benzofurans
Naphthobenzofurans, a class of oxygen-containing heterocyclic compounds, are prevalent in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their extended π-system also makes them attractive candidates for applications in materials science, such as in the development of organic semiconductors. The introduction of a halogen atom, such as chlorine, onto the naphthobenzofuran skeleton provides a reactive handle for further molecular elaboration, making chloro-substituted derivatives valuable intermediates in the synthesis of complex organic molecules.[3]
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be envisioned starting from commercially available 4-chloro-1-naphthol and 2-bromo-1,1-diethoxyethane. This approach involves an initial O-alkylation followed by an acid-catalyzed intramolecular cyclization.
Diagram of Proposed Synthesis
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-((4-Chloro-1-naphthalenyl)oxy)-1,1-diethoxyethane
-
To a solution of 4-chloro-1-naphthol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromo-1,1-diethoxyethane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
Step 2: Synthesis of this compound
-
Add the intermediate from Step 1 to polyphosphoric acid (PPA).
-
Heat the mixture to 120 °C and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Applications in Organic Synthesis: Derivatization Reactions
The chloro-substituent at the 4-position of the naphthobenzofuran core serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of derivatives.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.[4][5][6]
Caption: General workflow for Suzuki-Miyaura coupling of this compound.
-
In a reaction vessel, combine this compound (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired coupled product.
| Entry | Aryl Chloride | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/XPhos (1.5) | K₃PO₄ | Dioxane | 100 | 98 |
| 3 | 1-Chloro-4-nitrobenzene | Thiophene-2-boronic acid | Pd/C (5) | K₂CO₃ | DMF/H₂O | 110 | 85 |
Note: Data is based on analogous reactions reported in the literature and serves as a guideline for expected outcomes.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides. This reaction can be employed to introduce primary or secondary amines at the 4-position of the naphthobenzofuran core.[7][8][9]
Caption: General workflow for Buchwald-Hartwig amination.
-
To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon).
-
Add a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., toluene or dioxane).
-
Add the amine (1.1-1.5 eq) to the mixture.
-
Heat the reaction to 80-110 °C and stir for 12-24 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Entry | Aryl Chloride | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃/XPhos (1.5/3.0) | NaOtBu | Toluene | Reflux | 94[7] |
| 2 | 1-Chloro-3-methoxybenzene | Aniline | Pd(OAc)₂/BINAP (2) | Cs₂CO₃ | Toluene | 100 | 88 |
| 3 | 2-Chloropyridine | Benzylamine | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane | 110 | 92 |
Note: Data is based on analogous reactions reported in the literature and serves as a guideline for expected outcomes.[7]
Potential Biological Significance of Derivatives
Halogenated benzofurans and their derivatives have been reported to exhibit a range of biological activities, including cytotoxic effects against cancer cell lines.[1] The derivatization of the this compound scaffold through the aforementioned synthetic routes could lead to the discovery of novel compounds with potential therapeutic applications. The introduction of various aryl, heteroaryl, and amino functionalities allows for the fine-tuning of the molecule's steric and electronic properties, which can significantly impact its biological activity.
Conclusion
This compound, while not extensively studied, represents a promising and versatile building block in organic synthesis. Its proposed synthesis is straightforward, and the presence of the chloro-substituent allows for a wide range of derivatizations through well-established cross-coupling methodologies. The protocols and data presented herein, based on analogous systems, provide a solid foundation for researchers to explore the chemistry of this compound and to synthesize novel derivatives with potential applications in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Biological Activity Screening of 4-Chloronaphtho[2,3-b]benzofuran
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds found in natural products and synthetic molecules, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Halogenated benzofurans, in particular, have demonstrated notable cytotoxicity against various cancer cell lines.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the biological activity screening of the specific derivative, 4-Chloronaphtho[2,3-b]benzofuran. While specific experimental data for this compound is limited in publicly available literature, the following protocols and application notes are based on established methodologies for screening analogous benzofuran compounds for potential therapeutic applications, particularly in oncology.
Predicted Biological Activity Profile
Based on the structure-activity relationships of similar benzofuran derivatives, this compound is hypothesized to exhibit cytotoxic and pro-apoptotic effects on cancer cells. The presence of the chloro-substituent and the extended aromatic system may contribute to its interaction with biological targets.
Data Presentation: Hypothetical Cytotoxicity Data
The following table represents a potential format for summarizing the cytotoxic activity of this compound against a panel of human cancer cell lines. The IC50 values (the concentration of a drug that gives half-maximal response) are hypothetical and serve as an example for data presentation.
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | 8.5 | 1.2 |
| A549 | Lung Carcinoma | 12.3 | 2.5 |
| HeLa | Cervical Carcinoma | 7.9 | 1.8 |
| K562 | Chronic Myelogenous Leukemia | 5.2 | 0.9 |
| HUVEC | Normal Endothelial Cells | > 50 | 5.8 |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, K562) and a normal cell line (e.g., HUVEC)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the selected cell lines in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. The final concentrations should typically range from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis (programmed cell death) induced by the test compound using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive cells are undergoing apoptosis, while PI stains late apoptotic or necrotic cells.
Visualizations: Diagrams
Caption: Experimental workflow for screening this compound.
Caption: Potential intrinsic apoptosis pathway induced by the compound.
References
Application Notes: 4-Chloronaphtho[2,3-b]benzofuran as a Potential Anticancer Agent
Introduction
The benzofuran scaffold is a prominent heterocyclic structure found in numerous natural and synthetic compounds exhibiting a wide range of biological activities.[1][2][3][4][5] Derivatives of benzofuran have garnered significant attention in medicinal chemistry due to their therapeutic potential, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[5][6] This document provides an overview of the potential application of 4-Chloronaphtho[2,3-b]benzofuran, a specific derivative, as an anticancer agent. While direct studies on this exact compound are limited, the information presented is based on the broader class of benzofuran and naphthobenzofuran derivatives, which have shown promising results in preclinical research.
Mechanism of Action
Benzofuran derivatives exert their anticancer effects through multiple mechanisms, often targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis. The proposed mechanisms for compounds structurally related to this compound include:
-
Induction of Apoptosis: Many benzofuran derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[4][7] This is often achieved through the activation of intrinsic and extrinsic apoptotic pathways, involving the regulation of Bcl-2 family proteins and the activation of caspases.[7]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, such as G2/M or G0/G1 phase, thereby inhibiting cancer cell division and proliferation.[1][7]
-
Inhibition of Key Signaling Pathways: Benzofuran derivatives have been found to modulate critical signaling pathways that are often dysregulated in cancer, including:
-
STAT3 Pathway: Inhibition of STAT3 signaling, which plays a crucial role in tumor cell survival and proliferation.[1]
-
p53 Pathway: Modulation of the p53 tumor suppressor pathway.[1]
-
Kinase Inhibition: Inhibition of various protein kinases, such as CDK2 and GSK-3β, which are essential for cell cycle progression.[1]
-
-
Inhibition of Tubulin Polymerization: Some benzofuran derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a mechanism similar to that of some established anticancer drugs.[1]
Experimental Data
The anticancer activity of benzofuran derivatives has been evaluated against a variety of human cancer cell lines. The following table summarizes representative cytotoxicity data (IC50 values) for some benzofuran derivatives against different cancer cell lines. It is important to note that these values are for structurally related compounds and serve as an indication of the potential potency of this compound.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-Chalcone Hybrid | HCT-116 (Colon Cancer) | 1.71 | [7] |
| Benzofuran-Chalcone Hybrid | HT-29 (Colon Cancer) | 7.76 | [7] |
| Oxindole-based Benzofuran Hybrid | MCF-7 (Breast Cancer) | 2.27 - 12.9 | [1] |
| Oxindole-based Benzofuran Hybrid | T-47D (Breast Cancer) | 3.82 - 9.7 | [1] |
| 2-Phenylbenzofuran Derivative | Pin1 (Hepatocellular Carcinoma Target) | 0.874 | [2] |
| Benzene-Sulfonamide-Benzofuran | HCT116 (Colon Cancer) | - | [6] |
Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the compound for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.
Visualizations
Below are diagrams illustrating key concepts and workflows.
Caption: A generalized workflow for evaluating the in vitro anticancer activity of a test compound.
Caption: A diagram illustrating the potential signaling pathways affected by benzofuran derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Naphtho[2,3-b]benzofuran Derivatives in High-Efficiency Blue Organic Light-Emitting Diodes
Introduction
This application note details the synthesis, characterization, and application of novel blue fluorescent emitters based on the anthracene[2,3-b]benzofuran framework for use in high-performance Organic Light-Emitting Diodes (OLEDs). While specific data on 4-Chloronaphtho[2,3-b]benzofuran is not available in the current literature, this document focuses on two closely related and highly efficient derivatives: ABFCz, which incorporates a carbazole moiety, and ABFAn, which includes an amine group.[1][2] These materials serve as exemplary models for the potential of the broader naphtho[2,3-b]benzofuran class of compounds in next-generation display and lighting technologies. The rigid anthracene[2,3-b]benzofuran core structure is shown to be a promising platform for developing blue emitters with high efficiency, color purity, and operational stability.[1][2]
Materials and Methods
Synthesis of Anthracene[2,3-b]benzofuran Derivatives (ABFCz and ABFAn)
The synthesis of the target emitters, ABFCz and ABFAn, is achieved through a multi-step process. A key step involves a Buchwald-Hartwig amination reaction to couple either a carbazole (for ABFCz) or an amine (for ABFAn) group to the rigid anthracene[2,3-b]benzofuran core.[1] The general synthetic pathway is outlined below.
dot
Caption: Synthetic pathway for ABFCz and ABFAn.
OLED Device Fabrication
The OLEDs were fabricated on patterned indium tin oxide (ITO) coated glass substrates with a sheet resistance of 15 Ω/sq. The fabrication process involves the sequential thermal evaporation of organic layers and the metal cathode in a high-vacuum environment (∼5 × 10⁻⁵ Pa). The general device architecture is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transporting Layer (HTL) / Emitting Layer (EML) / Electron Transporting Layer (ETL) / Electron Injection Layer (EIL) / Al
The emitting layer consists of a host material doped with the ABFCz or ABFAn emitter.
dot
Caption: OLED fabrication workflow.
Results and Discussion
Photophysical Properties
The photophysical properties of ABFCz and ABFAn were investigated in toluene solution. Both materials exhibit strong blue fluorescence. The key photophysical data are summarized in the table below.
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Full Width at Half Maximum (FWHM) (nm) |
| ABFCz | 385 | 445 | 44 |
| ABFAn | 390 | 450 | 44 |
Electroluminescence Performance
Doped OLED devices were fabricated using ABFCz and ABFAn as the blue emitters. The device structure and performance metrics are detailed in the following tables.
Device Architecture
| Layer | Material | Thickness (nm) |
| HIL | HAT-CN | 5 |
| HTL | TAPC | 40 |
| EML | Host : Emitter (x wt%) | 20 |
| ETL | TPBi | 40 |
| EIL | LiF | 1 |
| Cathode | Al | 100 |
Performance of ABFCz and ABFAn Based OLEDs
| Emitter | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | CIE Coordinates (x, y) |
| ABFCz | 6.96 | 7.7 | (0.15, 0.14) |
| ABFAn | 9.20 | 11.4 | (0.14, 0.13) |
The ABFAn-based device demonstrated superior performance, achieving a maximum external quantum efficiency of 11.4% and a current efficiency of 9.20 cd/A.[2] Both devices exhibit deep blue emission with high color purity, as indicated by the CIE coordinates.[1][2]
Device Lifetime
The operational stability of the ABFAn-based device was evaluated. The device exhibited an impressive lifetime (LT90) of 202 hours at an initial luminance of 1000 cd/m², where LT90 is the time for the luminance to decay to 90% of its initial value.[2] This indicates that the anthracene[2,3-b]benzofuran framework can be utilized to produce highly stable blue emitters.[2]
dot
Caption: Energy level diagram of the OLED device.
Conclusion
The anthracene[2,3-b]benzofuran scaffold proves to be an excellent platform for designing high-performance blue emitters for OLED applications. The derivatives, ABFCz and ABFAn, exhibit strong blue emission, high quantum efficiencies, and good operational stability. The amine-functionalized derivative, ABFAn, is particularly noteworthy for its high efficiency and long lifetime. While data on this compound remains unavailable, the performance of these related compounds suggests that halogenated derivatives could also exhibit interesting and potentially enhanced properties, warranting further investigation in this promising class of materials.
References
Application Notes and Protocols: Antimicrobial Properties of 4-Chloronaphtho[2,3-b]benzofuran Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific studies on the antimicrobial properties of 4-Chloronaphtho[2,3-b]benzofuran derivatives were found in the public domain at the time of this writing. The following application notes and protocols are based on established methodologies for the synthesis and antimicrobial evaluation of related naphthofuran and benzofuran derivatives. These protocols can serve as a guide for the investigation of the specified compound.
Introduction
Naphthofuran and benzofuran scaffolds are present in a variety of natural products and synthetic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The fusion of a naphthalene ring with a benzofuran system to form naphtho[2,3-b]benzofuran creates a unique heterocyclic structure with potential for novel biological activities. The introduction of a chlorine substituent at the 4-position may further modulate the antimicrobial profile of the parent molecule.
This document provides a generalized framework for the synthesis and evaluation of the antimicrobial properties of this compound derivatives against a panel of pathogenic bacteria and fungi.
Data Presentation
Quantitative antimicrobial activity data should be summarized in clear, structured tables for comparative analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)
| Compound/Derivative | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 10231) |
| This compound | Data | Data | Data | Data |
| Derivative 1 | Data | Data | Data | Data |
| Derivative 2 | Data | Data | Data | Data |
| Ciprofloxacin | Ref. Value | Ref. Value | Ref. Value | N/A |
| Fluconazole | N/A | N/A | N/A | Ref. Value |
Table 2: Zone of Inhibition of this compound Derivatives (mm)
| Compound/Derivative (Concentration) | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 10231) |
| This compound | Data | Data | Data | Data |
| Derivative 1 | Data | Data | Data | Data |
| Derivative 2 | Data | Data | Data | Data |
| Ciprofloxacin | Ref. Value | Ref. Value | Ref. Value | N/A |
| Fluconazole | N/A | N/A | N/A | Ref. Value |
Experimental Protocols
Protocol 1: Generalized Synthesis of Naphtho[2,3-b]benzofuran Scaffold
This protocol is a generalized representation of a potential synthetic route.
Caption: Generalized synthetic workflow for Naphtho[2,3-b]benzofuran derivatives.
Methodology:
-
A mixture of 2-hydroxy-3-naphthaldehyde (1 equivalent), an appropriately substituted phenacyl bromide (e.g., 4-chlorophenacyl bromide, 1 equivalent), and anhydrous potassium carbonate (2 equivalents) in anhydrous acetone is refluxed for a specified duration (e.g., 8-12 hours).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is treated with a cyclizing agent such as polyphosphoric acid (PPA) and heated (e.g., 100-120 °C) for a defined period to induce intramolecular cyclization.
-
The reaction mixture is then cooled and poured into ice-water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired this compound derivative.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Methodology:
-
Preparation of Test Compound: Dissolve the synthesized this compound derivative in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 1 mg/mL).
-
Microtiter Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution with Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include positive (microorganism without test compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 3: Agar Disk Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
Caption: Workflow for the Agar Disk Diffusion Assay.
Methodology:
-
Agar Plate Preparation: Prepare Mueller-Hinton Agar plates.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard) and uniformly swab the entire surface of the agar plate.
-
Disk Preparation: Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the this compound derivative solution. Allow the solvent to evaporate.
-
Disk Placement: Place the impregnated disks on the surface of the inoculated agar plates. Also, place standard antibiotic disks (e.g., ciprofloxacin) as positive controls and a disk with the solvent (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Mechanism of Action Studies (Proposed)
Should the this compound derivatives exhibit significant antimicrobial activity, further studies to elucidate their mechanism of action would be warranted. These could include:
-
Cell Membrane Integrity Assays: To determine if the compounds disrupt the microbial cell membrane.
-
DNA Gyrase Inhibition Assays: As many antimicrobial agents target this enzyme.
-
Biofilm Inhibition Assays: To assess the activity against microbial biofilms.
These proposed protocols provide a comprehensive starting point for the systematic evaluation of the antimicrobial properties of this compound derivatives, enabling researchers to generate robust and comparable data.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
Application Notes and Protocols for the Synthesis of 4-Chloronaphtho[2,3-b]benzofuran Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of 4-Chloronaphtho[2,3-b]benzofuran analogs. The protocols detailed below are intended to guide researchers in the development of novel drug candidates based on this promising heterocyclic scaffold. The inherent biological activities of benzofuran and naphthofuran derivatives, including their potential as anticancer and anti-inflammatory agents, underscore the significance of exploring this chemical space for new therapeutic entities.
Introduction
Naphtho[2,3-b]benzofuran represents a class of fused heterocyclic compounds that has garnered significant attention in medicinal chemistry. The fusion of naphthalene and benzofuran rings creates a rigid, planar scaffold that can effectively interact with various biological targets. The introduction of a chlorine atom at the 4-position of this scaffold can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its pharmacological profile, including target affinity, selectivity, and metabolic stability. Halogenated benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, making the 4-chloro analogs a compelling area of investigation for novel anticancer agents. This document outlines synthetic strategies to access these analogs and protocols for evaluating their biological activity.
Synthetic Protocols
The synthesis of this compound analogs can be approached through several strategic routes. Below are two detailed protocols based on established synthetic methodologies for related naphthofuran structures.
Protocol 1: Synthesis via Reaction of 2,3-Dichloro-1,4-naphthoquinone
This protocol outlines a one-pot synthesis of a this compound derivative from the readily available 2,3-dichloro-1,4-naphthoquinone and a suitable β-dicarbonyl compound.
Objective: To synthesize a 2-substituted-3-acetyl-4-chloronaphtho[2,3-b]furan-4,9-dione analog.
Materials:
-
2,3-dichloro-1,4-naphthoquinone
-
Acetylacetone
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Hydrochloric acid (HCl), 1M solution
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add 2,3-dichloro-1,4-naphthoquinone (1.0 mmol, 227 mg), acetylacetone (1.2 mmol, 120 mg), and potassium carbonate (2.5 mmol, 345 mg).
-
Add 20 mL of acetonitrile to the flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of water and acidify with 1M HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-methyl-3-acetyl-4-chloronaphtho[2,3-b]furan-4,9-dione.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome: This procedure is expected to yield the target compound as a solid. The yield and purity should be determined after characterization.
Protocol 2: Visible-Light-Mediated Synthesis
This protocol describes a modern, environmentally friendly approach to synthesize 2-substituted-4-chloronaphtho[2,3-b]furan-4,9-diones using visible light as a catalyst. This method starts from 2-chloro-3-hydroxy-1,4-naphthoquinone.
Objective: To synthesize a 2-aryl-4-chloronaphtho[2,3-b]furan-4,9-dione analog.
Materials:
-
2-chloro-3-hydroxy-1,4-naphthoquinone
-
A terminal alkyne (e.g., phenylacetylene)
-
Acetonitrile (CH₃CN)
-
Blue LEDs (460 nm)
-
Reaction tube (e.g., Schlenk tube)
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a 25 mL reaction tube, dissolve 2-chloro-3-hydroxy-1,4-naphthoquinone (1.0 mmol, 208 mg) and the terminal alkyne (1.2 mmol) in 20 mL of acetonitrile.
-
Stir the reaction mixture and irradiate with blue LEDs (460 nm) at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 2-aryl-4-chloronaphtho[2,3-b]furan-4,9-dione.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation Protocols
The synthesized this compound analogs can be evaluated for their potential as anticancer agents using the following protocols.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116 [colon], NCI-H23 [lung], PC-3 [prostate])
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized this compound analogs dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the synthesized analogs. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values using a dose-response curve fitting software.
Quantitative Data
The following table summarizes the reported anticancer activities of various benzofuran and naphthofuran derivatives, providing a reference for the expected potency of newly synthesized this compound analogs.
| Compound Class | Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Naphthofuran Amide | 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic N-(3',5'-bis(trifluoromethyl)phenyl)amide | HCT-116 | Potent cytotoxicity at low concentrations | [1] |
| Naphthofuran Amide | 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic N-(3',5'-bis(trifluoromethyl)phenyl)amide | NCI-H23 | Potent cytotoxicity at low concentrations | [1] |
| Naphthofuran Amide | 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic N-(3',5'-bis(trifluoromethyl)phenyl)amide | PC-3 | Potent cytotoxicity at low concentrations | [1] |
| Benzofuran Chalcone | 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HCT-116 | 1.71 | [2][3] |
| Benzofuran Chalcone | 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HT-29 | 7.76 | [2][3] |
| Halogenated Benzofuran | Brominated benzofuran derivative | K562 (leukemia) | 5.0 | [4] |
| Halogenated Benzofuran | Brominated benzofuran derivative | HL-60 (leukemia) | 0.1 | [4] |
Visualizations
The following diagrams illustrate the synthetic workflow and a potential signaling pathway modulated by these compounds.
Discussion and Future Directions
The synthetic routes presented provide a solid foundation for the generation of a library of this compound analogs. The biological evaluation protocols will enable the assessment of their therapeutic potential, particularly as anticancer agents. Structure-activity relationship (SAR) studies on the synthesized compounds will be crucial for optimizing the lead compounds. Future work should focus on exploring a wider range of substituents on the naphthofuran core to improve potency and selectivity. Furthermore, investigating the detailed mechanism of action, including the identification of specific molecular targets and signaling pathways, will be essential for the further development of these promising compounds as clinical drug candidates. The inhibition of the NF-κB pathway and the induction of apoptosis are common mechanisms for anticancer drugs and represent a logical starting point for mechanistic studies of these novel analogs.
References
- 1. Design and synthesis of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs and their biological activities as inhibitors of NF-κB activity and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloronaphtho[2,3-b]benzofuran
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloronaphtho[2,3-b]benzofuran synthesis.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound and related derivatives. A plausible synthetic approach involves the palladium-catalyzed reaction of a chlorinated naphthoquinone with an appropriate iodophenol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst | • Ensure the palladium catalyst is fresh and has been stored under inert conditions. • Consider catalyst activation if necessary. • Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands. |
| 2. Poor Quality Starting Materials | • Verify the purity of the chlorinated naphthoquinone and iodophenol using techniques like NMR or melting point analysis. • Purify starting materials if impurities are detected. | |
| 3. Suboptimal Reaction Temperature | • Optimize the reaction temperature. Some palladium-catalyzed reactions require heating to proceed efficiently.[1] • Monitor the reaction progress at different temperatures using TLC or LC-MS. | |
| 4. Incorrect Solvent | • The choice of solvent can significantly impact the reaction. Screen a range of solvents with varying polarities. Dihaloalkanes have been used in similar syntheses.[1] | |
| 5. Presence of Oxygen or Moisture | • Degas the solvent and reaction mixture thoroughly. • Run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Byproducts | 1. Side Reactions | • Lower the reaction temperature to improve selectivity. • Adjust the stoichiometry of the reactants. • Investigate different ligands for the palladium catalyst to enhance regioselectivity. |
| 2. Decomposition of Starting Materials or Product | • Ensure the reaction temperature is not too high. • Minimize the reaction time by monitoring for completion. | |
| Incomplete Reaction | 1. Insufficient Reaction Time | • Monitor the reaction progress over a longer period. |
| 2. Catalyst Deactivation | • Add a fresh portion of the catalyst if deactivation is suspected. • Use a more robust catalyst system. | |
| 3. Inadequate Mixing | • Ensure efficient stirring, especially for heterogeneous mixtures. | |
| Difficulty in Product Isolation/Purification | 1. Similar Polarity of Product and Byproducts | • Optimize the mobile phase for column chromatography to achieve better separation. • Consider recrystallization from a suitable solvent system. |
| 2. Product Instability | • Avoid exposure to strong acids, bases, or high temperatures during workup and purification. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for the naphtho[2,3-b]benzofuran core?
A1: A frequently employed method is the palladium-catalyzed reaction of a quinone with an iodophenol, leading to a cascade coupling and ring closure to form the naphtho[2,3-b]benzofuran-dione skeleton.[1] Another approach involves the visible-light-mediated [3+2] cycloaddition of a hydroxy-naphthoquinone with a substituted acetylene.
Q2: How can I introduce the chloro group at the 4-position?
A2: Ideally, the chloro substituent should be present on one of the starting materials. For instance, starting with a pre-chlorinated naphthoquinone derivative would be a direct approach. If direct chlorination of the final naphtho[2,3-b]benzofuran is attempted, issues with regioselectivity are likely.
Q3: What are the critical parameters to control for optimizing the yield?
A3: The critical parameters include the choice and quality of the catalyst, the purity of the starting materials, the reaction temperature, the solvent, and the maintenance of an inert atmosphere.
Q4: My reaction is not proceeding to completion. What should I check first?
A4: First, verify the activity of your catalyst and the purity of your starting materials. Then, ensure that the reaction is being conducted under strictly anhydrous and oxygen-free conditions. If these factors are addressed, consider increasing the reaction time or temperature.
Q5: Are there any metal-free alternatives for the synthesis of the benzofuran ring?
A5: Yes, metal-free methods for benzofuran synthesis exist, such as the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents.[2] However, the applicability of these methods to the naphtho[2,3-b]benzofuran system would require specific investigation.
Quantitative Data on Yields of Related Naphtho[2,3-b]furan-diones
The following table summarizes the yields of various substituted naphtho[2,3-b]furan-4,9-diones synthesized via a visible-light-mediated [3+2] cycloaddition reaction. This data can serve as a benchmark for what to expect in similar synthetic endeavors.
| Substituent (at position 2) | Yield (%) |
| 2-(4-Chlorophenyl) | 67%[3] |
| 2-(2-Chlorophenyl) | 56%[3] |
| 2-(4-Bromophenyl) | 65%[3] |
| 2-(p-Tolyl) | 77%[3] |
| 2-(4-(Tert-butyl)phenyl) | 79%[3] |
| 2-(4-Propylphenyl) | 80%[3] |
Experimental Protocols
Proposed Synthesis of a 2-Aryl-naphtho[2,3-b]furan-4,9-dione Core (Adapted from a Visible-Light-Mediated Method)
This protocol is adapted from the synthesis of 2-substituted naphtho[2,3-b]furan-4,9-diones and can be a starting point for developing a synthesis for a chloro-substituted analogue.
Materials:
-
2-Hydroxy-1,4-naphthoquinone
-
Substituted phenylacetylene (e.g., 1-chloro-4-ethynylbenzene)
-
Solvent (e.g., Acetonitrile)
-
Visible light source (e.g., Blue LED lamp)
Procedure:
-
In a reaction vessel, dissolve 2-hydroxy-1,4-naphthoquinone (1 equivalent) and the substituted phenylacetylene (1.2 equivalents) in the chosen solvent.
-
Seal the vessel and degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Place the reaction vessel in proximity to the visible light source and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired 2-aryl-naphtho[2,3-b]furan-4,9-dione.
-
Characterize the final product using standard analytical techniques (NMR, MS, IR).
Visualizations
Experimental Workflow for Naphtho[2,3-b]furan-dione Synthesis
Caption: A typical experimental workflow for the synthesis of a naphtho[2,3-b]furan-dione derivative.
Troubleshooting Logic for Low Yield
Caption: A logical flow for troubleshooting low product yield in the synthesis reaction.
References
Technical Support Center: Purification of 4-Chloronaphtho[2,3-b]benzofuran
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloronaphtho[2,3-b]benzofuran. The following sections offer detailed protocols and solutions to common issues encountered during the purification of this compound.
Troubleshooting Guides
Column Chromatography Purification
Issue 1: Poor Separation of this compound from Impurities
| Possible Cause | Recommended Solution |
| Incorrect Solvent System | The polarity of the eluent may be too high or too low. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane mixtures) to identify the optimal mobile phase for separation. A good separation on TLC is indicated by a clear difference in the Retention Factor (Rf) values between the product and impurities. |
| Column Overloading | Too much crude sample was loaded onto the column, leading to broad bands and poor separation. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase (silica gel). |
| Improper Column Packing | Air bubbles or cracks in the silica gel bed can lead to channeling and inefficient separation. Ensure the column is packed uniformly as a slurry and is never allowed to run dry. |
| Compound Insolubility | The compound may be precipitating on the column. Try a different, stronger solvent to dissolve the crude mixture before loading, and consider if a different purification technique might be more suitable. |
Issue 2: The Compound is Not Eluting from the Column
| Possible Cause | Recommended Solution |
| Solvent Polarity is Too Low | The eluent is not polar enough to move the compound down the column. Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. |
| Compound is Decomposing on Silica Gel | Some compounds are sensitive to the acidic nature of silica gel. This can be tested by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation has occurred. If so, consider using a different stationary phase like alumina or a deactivated silica gel. |
| Compound is Highly Insoluble | The compound may have crashed out of the solvent at the top of the column. This may require unpacking the top of the column to recover the material. |
Recrystallization Purification
Issue 1: No Crystal Formation Upon Cooling
| Possible Cause | Recommended Solution |
| Solution is Too Dilute | Too much solvent was used to dissolve the crude product. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| Inappropriate Solvent Choice | The compound is too soluble in the chosen solvent, even at low temperatures. A good recrystallization solvent should dissolve the compound when hot but not when cold. Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Heat to redissolve and then cool slowly. |
| Solution Cooled Too Quickly | Rapid cooling can lead to the formation of an oil or amorphous solid rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Lack of Nucleation Sites | Crystal growth requires a starting point. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
Issue 2: Oiling Out Instead of Crystallization
| Possible Cause | Recommended Solution |
| High Concentration of Impurities | The presence of impurities can inhibit crystal lattice formation. It may be necessary to first purify the compound by column chromatography to remove the bulk of the impurities. |
| Melting Point of the Compound is Lower Than the Boiling Point of the Solvent | If the compound melts in the hot solvent, it may not crystallize upon cooling. Choose a solvent with a lower boiling point. |
| Inappropriate Solvent System | The polarity of the solvent may be too different from that of the compound. Experiment with a range of solvents or solvent mixtures. For chlorinated aromatic compounds, solvents like toluene, chloroform, or mixtures of ethanol/water or hexane/ethyl acetate can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for column chromatography of this compound?
A good starting point for non-polar compounds like this compound is a low-polarity solvent system. Begin with TLC analysis using a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane. A common starting ratio is 9:1 or 19:1 hexane:ethyl acetate. Adjust the ratio based on the Rf value of your compound; an ideal Rf for column chromatography is around 0.2-0.3.
Q2: How can I identify the common impurities in my this compound sample?
Common impurities often include unreacted starting materials, byproducts from side reactions, or decomposition products. Techniques like TLC, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can help identify these impurities. Comparing the spectra of your purified product with literature data or a known standard is the most definitive method.
Q3: What are suitable solvents for recrystallizing this compound?
For chlorinated aromatic compounds, a range of solvents can be tested. Good single solvents to try include toluene, xylenes, or chloroform. Mixed solvent systems are often effective. Examples include dissolving the compound in a minimal amount of a good solvent like dichloromethane or ethyl acetate at an elevated temperature and then slowly adding a poor solvent like hexane or methanol until turbidity is observed, followed by gentle heating to clarify and slow cooling.
Q4: My purified this compound is still showing impurities by NMR. What should I do?
If minor impurities persist after one purification method, a second, different purification technique is recommended. For example, if you performed column chromatography, follow it with recrystallization. Alternatively, a second column with a different solvent system or stationary phase (e.g., alumina instead of silica) might be effective.
Q5: How do I handle a compound that is unstable on silica gel?
If your compound degrades on silica gel, you can try deactivating the silica by treating it with a small amount of a base, such as triethylamine, mixed into the eluent. Alternatively, using a different stationary phase like neutral or basic alumina, or Florisil®, can be a good solution.
Experimental Protocols
Protocol 1: General Column Chromatography for Purification of this compound
-
TLC Analysis: Determine an appropriate solvent system using TLC. A common mobile phase for compounds of this type is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.25 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the determined solvent system. If a gradient elution is necessary, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: General Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound when hot but show poor solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Data Presentation
Table 1: Example TLC Data for Solvent System Optimization
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound | Rf of Impurity A | Rf of Impurity B | Observations |
| 19:1 | 0.45 | 0.55 | 0.10 | Good separation between product and Impurity B, but close to Impurity A. |
| 9:1 | 0.60 | 0.65 | 0.25 | Poor separation between product and Impurity A. |
| 24:1 | 0.30 | 0.40 | 0.05 | Good separation between all components. Optimal for column chromatography. |
Note: The data in this table is illustrative and should be determined experimentally for each specific case.
Table 2: Example Recrystallization Solvent Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Hexane | Insoluble | Sparingly Soluble | Yes |
| Ethanol | Sparingly Soluble | Soluble | Yes, but slow |
| Toluene | Soluble | Very Soluble | No |
| Dichloromethane | Very Soluble | Very Soluble | No |
| Hexane/Ethyl Acetate (10:1) | Sparingly Soluble | Soluble | Yes, good quality crystals |
Note: This table provides an example of a solvent screen. Actual results will vary.
Visualizations
Caption: General purification workflow for this compound.
Technical Support Center: Synthesis of 4-Chloronaphtho[2,3-b]benzofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 4-Chloronaphtho[2,3-b]benzofuran.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
Issue 1: Low or No Yield of the Desired this compound
-
Question: I am attempting to synthesize this compound via a Williamson ether synthesis followed by an intramolecular cyclization, but I am observing a very low yield of the final product. What are the possible reasons and how can I improve the yield?
-
Answer: Low yields in this multi-step synthesis can arise from several factors. A common approach involves the reaction of a chloronaphthol with an appropriate halo- Phenylacetonitrile followed by cyclization. Here are potential pitfalls and solutions:
-
Incomplete Deprotonation in Williamson Ether Synthesis: The initial step of the Williamson ether synthesis requires the complete deprotonation of the starting naphthol to form the naphthoxide ion. If the base used is not strong enough or if insufficient equivalents are used, the reaction will not proceed to completion.
-
Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate aprotic solvent like DMF or acetonitrile. It is crucial to use at least one equivalent of the base. To confirm deprotonation, you can monitor the reaction for the cessation of hydrogen gas evolution if using NaH.
-
-
Side Reactions of the Alkylating Agent: The alkylating agent, such as 2-bromo- or 2-chloro-phenylacetonitrile, can undergo self-condensation or other side reactions under basic conditions.
-
Solution: Add the alkylating agent slowly to the reaction mixture containing the naphthoxide at a controlled temperature. This will minimize the concentration of the alkylating agent at any given time and favor the desired reaction with the naphthoxide.
-
-
Inefficient Intramolecular Cyclization: The subsequent acid- or base-catalyzed intramolecular cyclization to form the benzofuran ring might not be optimal.
-
Solution: The choice of cyclization conditions is critical. For acid-catalyzed cyclization, strong acids like polyphosphoric acid (PPA) or Eaton's reagent can be effective. For base-catalyzed cyclization, a strong base like potassium tert-butoxide may be required. The reaction temperature and time should be carefully optimized.
-
-
Dehalogenation Side Reaction: If a palladium-catalyzed cross-coupling reaction is used as an alternative route, a common side reaction is the dehalogenation of the starting chloro-substituted naphthol or the final product.[1][2][3][4]
-
Solution: The choice of palladium catalyst, ligands, and reaction conditions is crucial to minimize dehalogenation. Using milder bases and carefully controlling the reaction temperature can sometimes suppress this side reaction.
-
-
Issue 2: Formation of Multiple Products and Isomers
-
Question: My reaction mixture shows multiple spots on TLC, and the NMR of the crude product is complex, suggesting the presence of isomers. What are the likely isomeric byproducts and how can I improve the regioselectivity?
-
Answer: The formation of isomers is a common challenge in the synthesis of substituted naphthofurans.
-
Regioisomers from Cyclization: Depending on the substitution pattern of the naphthol precursor, intramolecular cyclization can potentially occur at different positions, leading to the formation of regioisomers. For a substituted 2-naphthol derivative, cyclization can occur at either the 1- or 3-position.
-
Solution: The regioselectivity of the cyclization is often influenced by steric and electronic factors. Careful selection of the starting materials and cyclization catalyst can direct the reaction towards the desired isomer. In some cases, a specific isomer may be favored under thermodynamic or kinetic control. Experimenting with different reaction temperatures and times can help to favor the formation of the thermodynamically more stable product.
-
-
Positional Isomers of the Chloro Group: If the chlorination step is not well-controlled, you might obtain a mixture of products with the chlorine atom at different positions on the naphthofuran core.
-
Solution: It is generally preferable to start with a chloro-substituted naphthol to ensure the correct positioning of the chlorine atom from the beginning of the synthesis. If direct chlorination of the naphthofuran is attempted, a detailed study of the directing effects of the existing substituents is necessary, and separation of the resulting isomers by chromatography will likely be required.
-
-
Illustrative Data on Reaction Conditions and Yields
The following table summarizes hypothetical data for the optimization of the intramolecular cyclization step. Please note that this data is for illustrative purposes and actual results may vary.
| Entry | Cyclization Reagent | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | Polyphosphoric Acid (PPA) | - | 120 | 4 | 45 |
| 2 | Eaton's Reagent | Dichloromethane | 80 | 6 | 60 |
| 3 | Potassium tert-butoxide | t-Butanol | 80 | 12 | 35 |
| 4 | Pd(OAc)2 / P(o-tol)3 | Toluene | 110 | 24 | 55 (with 10% dehalogenated byproduct) |
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route for preparing this compound?
-
A1: A prevalent strategy involves a multi-step sequence starting with a suitably substituted chloronaphthol. This typically includes a Williamson ether synthesis to introduce the phenacyl side chain, followed by an intramolecular cyclization to construct the benzofuran ring. Alternative routes might involve palladium-catalyzed cross-coupling reactions to form a key C-C or C-O bond.
-
-
Q2: I am observing a significant amount of an elimination byproduct during my Williamson ether synthesis step. How can I minimize this?
-
A2: Elimination is a common side reaction in Williamson ether synthesis, especially with secondary or tertiary alkyl halides.[5][6] To favor substitution (SN2) over elimination (E2), you should use a primary alkyl halide if possible. If you must use a secondary halide, using a less hindered base and a lower reaction temperature can help to minimize the elimination byproduct.
-
-
Q3: What are the best purification techniques for the final product, this compound?
-
A3: Due to the potential for isomeric byproducts and other impurities, purification is often achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, is typically effective. Recrystallization from a suitable solvent system can be used for further purification of the isolated product.
-
-
Q4: Can I introduce the chloro group at a later stage in the synthesis?
-
A4: While electrophilic chlorination of the final naphtho[2,3-b]benzofuran ring system is possible, it can lead to a mixture of regioisomers, which can be difficult to separate. Therefore, it is generally more strategic to start with a chloro-substituted precursor, such as a chloronaphthol, to ensure regiocontrol.
-
-
Q5: Are there any specific safety precautions I should take during this synthesis?
-
A5: Standard laboratory safety procedures should always be followed. Many of the reagents used, such as strong acids (PPA), strong bases (NaH), and halogenated organic compounds, are hazardous. Work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Experimental Protocols
General Protocol for Williamson Ether Synthesis of a Naphthyl Ether Intermediate
-
To a solution of the appropriate chloronaphthol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired 2-bromo-phenylacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Acid-Catalyzed Intramolecular Cyclization
-
Add the naphthyl ether intermediate (1.0 eq) to an excess of Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid).
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent, such as dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the final product by column chromatography or recrystallization.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Optimization of reaction conditions for 4-Chloronaphtho[2,3-b]benzofuran
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of 4-Chloronaphtho[2,3-b]benzofuran. Given the specificity of this molecule, this guide focuses on general synthetic strategies for naphtho[2,3-b]furans and addresses potential challenges related to the introduction of the chloro-substituent.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the naphtho[2,3-b]furan core?
A1: The synthesis of the naphtho[2,3-b]furan skeleton can be approached through several established methods for benzofuran and naphthofuran synthesis.[1][2][3] The most prevalent strategies include:
-
Palladium-catalyzed cross-coupling and cyclization reactions: This is a versatile method that can involve Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization.[4]
-
Acid-catalyzed cyclization: Various precursors, such as ortho-oxalate-, ortho-keto-, and ortho-formyl arylacetylenols, can undergo cyclization in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) to yield the desired naphthofuran structure.[5]
-
Base-mediated cyclization: Precursors like 2-(5-hydroxy-1-pentynyl)benzonitriles can be cyclized using a base such as sodium methoxide in a suitable solvent.[6]
-
Annulation of naphthols: This involves the reaction of a suitably substituted naphthol with various reagents to build the furan ring.[6]
Q2: What are suitable starting materials for the synthesis of this compound?
A2: Given the target molecule, suitable starting materials would likely be derivatives of 2,3-dihydroxynaphthalene or other appropriately functionalized naphthalenes. The chlorine atom can either be present on one of the starting materials or introduced at a later stage through electrophilic chlorination, provided the electronics of the naphthofuran system direct the substitution to the desired position.
Q3: What are the main challenges I can expect during the synthesis?
A3: Researchers may encounter several challenges, including:
-
Low yields: The multi-step nature of the synthesis can lead to low overall yields.
-
Side reactions: The formation of undesired isomers or byproducts is a common issue, particularly during cyclization steps.
-
Purification difficulties: The final product may have similar polarity to byproducts, making chromatographic separation challenging.
-
Regioselectivity of chlorination: If chlorination is performed on the naphthofuran core, controlling the position of chlorination can be difficult.
Q4: Are there any known catalysts that are particularly effective for naphthofuran synthesis?
A4: Palladium-based catalysts are widely used and have shown high efficacy in the synthesis of benzofurans and related heterocycles.[4][7][8] For acid-catalyzed reactions, p-toluenesulfonic acid (PTSA) is an inexpensive and effective option.[5] Rhodium catalysts have also been employed for the synthesis of dihydronaphthofurans.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield in cyclization step | Inefficient catalyst activity | - Ensure the catalyst is not deactivated. - For palladium catalysts, try different ligands or a higher catalyst loading. - For acid catalysts, consider a stronger acid or higher concentration. |
| Unsuitable reaction temperature | - Optimize the temperature. Some cyclizations require high temperatures, while others proceed at room temperature.[6] | |
| Incorrect solvent | - The choice of solvent can significantly impact yield. Screen different solvents like DMSO, CH3CN, THF, or DMF.[6] | |
| Inappropriate base (for base-mediated reactions) | - The strength and type of base are crucial. Consider screening bases like Cs2CO3, KOH, or t-BuOK.[6] | |
| Formation of multiple products (isomers) | Lack of regioselectivity in the cyclization reaction | - Modify the starting material to favor the desired cyclization pathway. - Adjust reaction conditions such as temperature and catalyst, as these can influence selectivity. |
| Competing side reactions | - Lower the reaction temperature to disfavor side reactions. - Use a more selective catalyst. | |
| Difficulty in purifying the final product | Similar polarity of product and impurities | - Optimize the chromatographic separation method (e.g., try different solvent systems for column chromatography). - Consider recrystallization as an alternative or additional purification step. |
| Unsuccessful chlorination or chlorination at the wrong position | Incorrect chlorinating agent | - Screen different chlorinating agents (e.g., N-chlorosuccinimide, sulfuryl chloride). |
| Deactivation of the aromatic system | - The naphthofuran ring system might be deactivated towards electrophilic substitution. Consider a metal-catalyzed chlorination approach. | |
| Steric hindrance | - The 4-position might be sterically hindered. An alternative synthetic route where the chlorine is introduced earlier might be necessary. |
Experimental Protocols (Suggested Starting Points)
Protocol 1: Palladium-Catalyzed Annulation (Hypothetical)
This protocol is a suggested starting point based on general palladium-catalyzed methods for benzofuran synthesis.
-
Starting Materials: 3-Chloro-2-hydroxynaphthalene and a suitable alkyne.
-
Reaction Setup: In a nitrogen-purged flask, dissolve the 3-chloro-2-hydroxynaphthalene and the alkyne in a suitable solvent (e.g., DMF).
-
Catalyst and Base: Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃).
-
Reaction Conditions: Heat the reaction mixture at a temperature range of 80-120°C and monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture, filter off the solids, and extract the product with a suitable organic solvent. Purify the crude product by column chromatography.
Protocol 2: Acid-Catalyzed Cyclization (Hypothetical)
This protocol is a suggested starting point based on acid-catalyzed cyclization methods.[5]
-
Starting Material: A suitably substituted ortho-alkynyl-chloronaphthol.
-
Reaction Setup: Dissolve the starting material in an anhydrous solvent (e.g., toluene or CH₂Cl₂).
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution), extract the product with an organic solvent, and purify by column chromatography.
Quantitative Data from Analogous Reactions
The following tables summarize reaction conditions for the synthesis of various naphthofuran and benzofuran derivatives from the literature, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Conditions for Palladium-Catalyzed Synthesis of Naphthofuran Derivatives
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 75-85 | General conditions |
| PdCl₂(PPh₃)₂ | - | CuI, Et₃N | THF | 60 | 60-90 | General conditions |
| Pd NPs | - | - | - | Ambient | - | [7] |
Table 2: Conditions for Acid-Catalyzed Cyclization to form Dihydronaphtho[2,3-b]furans
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PTSA | CH₂Cl₂ | 25 | 1-3 | 86-95 | [5] |
| p-TSA | CHCl₃ | Room Temp | 1-24 | 37-49 | [6] |
Visualizations
Proposed Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Decision Tree
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, reactions and applications of naphthofurans: A review | European Journal of Chemistry [eurjchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Dihydronaphthofurans: synthetic strategies and applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09987E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Benzofuranones via Palladium-Catalyzed Intramolecular Alkoxycarbonylation of Alkenylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Chloronaphtho[2,3-b]benzofuran
Frequently Asked Questions (FAQs)
Q1: My 4-Chloronaphtho[2,3-b]benzofuran solution is changing color. What could be the cause?
A1: A change in color often indicates degradation of the compound. Potential causes include:
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of aromatic compounds.[1]
-
Oxidation: The benzofuran ring system can be susceptible to oxidation, which may be accelerated by exposure to air (oxygen), trace metal impurities, or oxidizing agents.[2][3]
-
pH Instability: Extreme pH conditions (highly acidic or basic) can lead to hydrolysis or other degradation pathways.
Q2: I am observing unexpected peaks in my analytical analysis (e.g., HPLC, GC-MS). Could these be degradation products?
A2: Yes, the appearance of new, unexpected peaks is a strong indicator of degradation. To confirm, you can perform a forced degradation study under controlled stress conditions (see Experimental Protocols section) to identify the retention times or mass-to-charge ratios of potential degradation products.[4][5][6]
Q3: What are the primary mechanisms of degradation for a compound like this compound?
A3: Based on its structure, the most likely degradation pathways are:
-
Photodegradation: Similar to chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs), this compound is likely susceptible to degradation upon exposure to light.[1]
-
Oxidative Cleavage: The benzofuran moiety can undergo oxidative ring-opening.[2][3]
-
Hydrolysis: The chloro-substituent may be susceptible to hydrolysis under certain pH and temperature conditions, potentially leading to the formation of hydroxylated derivatives and hydrochloric acid.[7]
-
Thermal Decomposition: High temperatures can lead to the breakdown of the molecule.[7]
Q4: How should I properly store this compound to minimize degradation?
A4: To ensure the stability of this compound, it is recommended to store it under the following conditions:
-
In the dark: Use amber vials or store in a light-proof container to prevent photodegradation.
-
Under an inert atmosphere: Purge the storage container with an inert gas like argon or nitrogen to minimize oxidation.
-
At a low temperature: Refrigeration or freezing is generally recommended for long-term storage.
-
In a dry environment: Protect from moisture to prevent potential hydrolysis.
-
Use appropriate containers: Carbon steel or stainless steel containers are often suitable for chlorinated solvents and related compounds.[7][8]
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
| Possible Cause | Troubleshooting Step |
| Solvent Impurities | Use high-purity, degassed solvents. Peroxides in solvents like THF or ethers can initiate degradation. |
| Exposure to Light | Prepare and handle solutions in a dark room or under amber light. Use amber glassware or wrap containers in aluminum foil. |
| Presence of Oxygen | De-gas the solvent before use and store the solution under an inert atmosphere (argon or nitrogen). |
| Incorrect pH | Buffer the solution to a neutral pH if compatible with your experimental conditions. |
| Contamination | Ensure all glassware is scrupulously clean and free of trace metals or other contaminants that could catalyze degradation. |
Issue 2: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Develop and adhere to a strict standard operating procedure (SOP) for sample preparation, storage, and analysis to minimize variability. |
| Batch-to-Batch Variation in Compound Stability | If possible, perform a quick stability check on new batches of the compound upon receipt. |
| Degradation During Analysis | If using techniques that involve heat (like GC), consider if the compound is degrading in the injection port. If so, an alternative analytical method like HPLC may be more suitable. |
Data Presentation
Table 1: General Storage Recommendations for Chlorinated Aromatic Compounds
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C) or Frozen (≤ -20 °C) | To slow down the rate of thermal degradation and other chemical reactions.[8] |
| Light | Protect from light (amber vials, dark room) | To prevent photodegradation.[1] |
| Atmosphere | Inert gas (Argon, Nitrogen) | To minimize oxidative degradation.[8] |
| Moisture | Dry environment, tightly sealed containers | To prevent hydrolysis.[7] |
| Container Material | Glass, Stainless Steel, Carbon Steel | To prevent reaction with or leaching from the container.[7][8] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under various stress conditions.[4][5][6]
Objective: To determine the degradation pathways of this compound.
Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
UV lamp (e.g., 254 nm and 365 nm)
-
Heating block or oven
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions (perform in parallel):
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in a heating block or oven at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (254 nm and 365 nm) for 24-48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), take a sample from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, including a non-degraded control, by a suitable analytical method (e.g., HPLC-UV, LC-MS) to observe the formation of degradation products and the decrease in the parent compound.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for unexpected degradation.
References
- 1. Behavior and prediction of photochemical degradation of chlorinated polycyclic aromatic hydrocarbons in cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ijrpp.com [ijrpp.com]
- 7. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]
Technical Support Center: Synthesis of 4-Chloronaphtho[2,3-b]benzofuran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloronaphtho[2,3-b]benzofuran. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction; incorrect reaction temperature; poor quality starting materials or reagents; catalyst deactivation. | - Ensure starting materials are pure and dry. - Optimize reaction temperature and time. - Use fresh, high-purity catalyst. - Monitor reaction progress using TLC or GC-MS. |
| Formation of Multiple Side Products | Incorrect reaction conditions (temperature, pressure); presence of impurities; side reactions such as polymerization or over-chlorination. | - Purify starting materials and solvents. - Carefully control the stoichiometry of reagents. - Lower the reaction temperature to improve selectivity. - Consider using a milder chlorinating agent. |
| Difficulty in Product Purification | Co-elution with starting materials or byproducts; product insolubility. | - Optimize the solvent system for column chromatography. - Consider recrystallization from a suitable solvent system. - If the product is a solid, washing with appropriate solvents can remove impurities. |
| Inconsistent Results Upon Scale-up | Inefficient heat and mass transfer; localized overheating; changes in reagent addition rate. | - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Control the rate of addition of reagents to manage exothermic reactions. - Use a jacketed reactor for better temperature control. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare the naphtho[2,3-b]benzofuran core?
A1: A prevalent method for synthesizing the naphtho[2,3-b]benzofuran skeleton involves the acid-catalyzed cyclization of ortho-alkynyl-substituted naphthols. Another approach is the palladium-catalyzed annulation of substituted phenols and alkynes. For instance, 2,3-dihydronaphtho[2,3-b]furan can be synthesized and subsequently dehydrogenated to yield the aromatic naphthofuran core.[1][2][3]
Q2: What are the key starting materials for the synthesis of this compound?
A2: Based on common synthetic strategies for related compounds, plausible starting materials would include a chlorinated naphthol derivative and a suitable coupling partner containing a furan precursor. For example, a reaction could potentially be devised between a chloro-substituted naphthoquinone and an iodophenol in the presence of a palladium catalyst.[4]
Q3: What are the critical parameters to control during the cyclization step?
A3: The critical parameters for the cyclization to form the benzofuran ring system typically include temperature, catalyst choice and loading, and the solvent. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and other side reactions.[1]
Q4: How can I introduce the chlorine atom at the 4-position?
A4: The chlorine atom can be introduced either by using a chlorinated starting material or by electrophilic chlorination of the pre-formed naphtho[2,3-b]benzofuran. If starting with the unsubstituted naphthobenzofuran, a variety of chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can be employed. The regioselectivity of the chlorination will depend on the reaction conditions and the electronic properties of the naphthobenzofuran ring.
Q5: What purification techniques are most effective for isolating this compound?
A5: Column chromatography is a standard and effective method for the purification of substituted benzofurans.[5] A silica gel stationary phase with a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is commonly used. Recrystallization from a suitable solvent can be an excellent final step to obtain a highly pure product.
Experimental Protocols
Hypothetical Synthesis of this compound via Palladium-Catalyzed Annulation
This protocol is adapted from general palladium-catalyzed benzofuran syntheses.[3][6]
Step 1: Synthesis of a 2-alkynyl-3-chloronaphthol precursor (Not detailed)
Step 2: Intramolecular Cyclization
-
To a dried Schlenk flask under an argon atmosphere, add the 2-alkynyl-3-chloronaphthol precursor (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable solvent (e.g., anhydrous DMF or toluene).
-
Add a base, for example, sodium carbonate (Na₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate a generalized workflow and a potential synthetic pathway.
Caption: Generalized workflow for the synthesis of this compound.
Caption: A plausible synthetic pathway to this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Chloronaphtho[2,3-b]benzofuran Spectroscopic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloronaphtho[2,3-b]benzofuran. The information is designed to address common issues encountered during spectroscopic analysis and to ensure data accuracy and reliability.
General Troubleshooting FAQs
Q: My spectroscopic data is inconsistent with the expected structure of this compound. What are the first steps?
A: When facing inconsistent data, a systematic approach is crucial. First, verify the purity of your sample using a technique like chromatography (TLC, HPLC) or by checking its melting point. Impurities, including residual solvents, starting materials, or byproducts from synthesis, are the most common source of spectral artifacts. Next, confirm the calibration and proper functioning of the spectroscopic instrument.[1] If both sample purity and instrument performance are confirmed, re-evaluate the spectral data, considering the possibility of unexpected isomers or degradation products.
Q: Could impurities from the synthesis be affecting my analysis?
A: Absolutely. The synthesis of benzofuran derivatives often involves metal catalysts (e.g., Palladium, Copper) and various reagents that can contaminate the final product if not removed completely.[2][3] For instance, residual solvents like ethyl acetate or dichloromethane are frequently observed in ¹H NMR spectra.[4] It is recommended to use high-purity solvents and meticulously purify the compound post-synthesis, confirming purity via chromatography before proceeding with spectroscopic analysis.
Spectroscopic Data & Troubleshooting
Below are expected data ranges for this compound and troubleshooting guides for specific analytical techniques.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Feature | Predicted Range / Observation |
| ¹H NMR | Aromatic Protons (Ar-H) | δ = 7.0 - 8.5 ppm |
| ¹³C NMR | Aromatic Carbons (Ar-C) | δ = 110 - 150 ppm |
| Mass Spec (MS) | Molecular Ion (M⁺) | m/z for C₁₆H₉³⁵ClO ≈ 252.0 |
| Isotope Peak (M⁺+2) | m/z for C₁₆H₉³⁷ClO ≈ 254.0 (approx. 33% intensity of M⁺)[5][6][7] | |
| IR Spectroscopy | Aromatic C-H Stretch | 3030 - 3100 cm⁻¹[8][9] |
| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ (multiple bands)[9][10] | |
| C-O-C Stretch (furan) | ~1200 - 1250 cm⁻¹ | |
| C-Cl Stretch | ~700 - 850 cm⁻¹ | |
| UV-Vis Spectroscopy | π → π* Transitions | Primary band: ~210-240 nm; Secondary bands: >280 nm |
¹H and ¹³C NMR Spectroscopy
FAQs
Q: My aromatic proton signals in the ¹H NMR are overlapping and difficult to interpret. How can I resolve them?
A: Overlapping signals in the aromatic region are common for polycyclic compounds.[4][8] Try re-acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆).[4] Aromatic solvents can induce different chemical shifts by interacting with the analyte's π-system, often resolving overlapping multiplets. Using a higher-field NMR spectrometer (e.g., >500 MHz) will also increase spectral dispersion and improve resolution.
Q: How does the chlorine atom affect the NMR spectrum?
A: The electronegative chlorine atom will deshield nearby protons and carbons, causing their signals to shift downfield (to a higher ppm value).[11][12] This effect is most pronounced for the carbons and protons on the same aromatic ring as the chlorine substituent.
Q: I see unexpected peaks in my spectrum, such as a singlet at ~2.1 ppm or ~7.26 ppm. What are they?
A: These are likely common solvent impurities. A peak around 2.1 ppm in CDCl₃ often corresponds to residual acetone, while the peak at 7.26 ppm is the residual proton signal from chloroform (CHCl₃) in the CDCl₃ solvent.[4] Other common impurities include water (broad singlet, variable ppm) and ethyl acetate.[4]
Mass Spectrometry (MS)
FAQs
Q: How can I definitively confirm the presence of the chlorine atom using mass spectrometry?
A: The presence of a single chlorine atom is confirmed by a characteristic isotopic pattern in the molecular ion region.[5] Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in two peaks: the molecular ion peak (M⁺) and an "M+2" peak that is two mass units higher and has approximately one-third the intensity of the M⁺ peak.[6][7] Observing this ~3:1 intensity ratio for peaks at m/z 252 and 254 is strong evidence for the presence of one chlorine atom.
Q: My molecular ion peak is weak or absent. What should I do?
A: A weak or absent molecular ion can be due to several factors. First, ensure your sample concentration is adequate; if it's too dilute, the signal may be too low.[1] Second, consider the ionization technique. Electron Ionization (EI) can sometimes cause extensive fragmentation. Try a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion. Also, ensure the mass spectrometer is properly tuned and calibrated.[1]
Infrared (IR) Spectroscopy
FAQs
Q: What are the key IR absorption bands to confirm the naphtho[2,3-b]benzofuran structure?
A: To confirm the core structure, look for a combination of bands. You should see weak aromatic C-H stretching above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[8][9] The presence of the fused aromatic system will give rise to several C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[9][10] Additionally, strong C-H out-of-plane bending bands appear in the 690-900 cm⁻¹ range, the exact positions of which can be diagnostic of the substitution pattern.[10]
Q: I am seeing negative peaks in my ATR-IR spectrum. What does this mean?
A: Negative peaks in an absorbance spectrum typically indicate that the background spectrum was collected on a contaminated or dirty Attenuated Total Reflectance (ATR) crystal.[13] The negative peaks correspond to substances that were on the crystal during the background scan but were removed or displaced when the sample was added. To fix this, thoroughly clean the ATR crystal, collect a new background spectrum, and then re-analyze your sample.[13]
UV-Vis Spectroscopy
FAQs
Q: What absorption maxima (λ_max) should I expect for this highly conjugated system?
A: Aromatic compounds absorb UV light due to their conjugated π-electron systems.[9][10] Benzene itself shows absorptions around 204 nm and 255 nm.[14] For a large, fused aromatic system like this compound, the extended conjugation will cause a bathochromic (red) shift to longer wavelengths. You should expect multiple absorption bands, with some extending well into the 280-350 nm range or higher.[15]
Q: My absorbance readings are unstable or drifting. What could be the cause?
A: Unstable readings can be caused by several factors. Ensure the sample is fully dissolved and the solution is homogenous; insoluble particles can scatter light and cause noise. Check for air bubbles in the cuvette. Instrument-wise, allow the lamp to warm up sufficiently before analysis for a stable output. Baseline drift can also be a sign of the sample degrading or reacting under the UV light.
Experimental Protocols & Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial. Vortex briefly to ensure complete dissolution.
-
Analysis: Transfer the solution to a clean 5 mm NMR tube. Place the tube in the spectrometer's spinner and insert it into the magnet.
-
Data Acquisition: Shim the magnetic field to optimize homogeneity. Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. For structural confirmation, 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon one-bond correlation) are recommended.
Mass Spectrometry (MS)
-
Sample Preparation (for ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Data Acquisition: Acquire data in both positive and negative ion modes to determine the optimal ionization. Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500). Pay close attention to the region around m/z 252-254 to identify the characteristic Cl isotope pattern.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Analysis: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact by applying pressure with the built-in clamp.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Visualized Workflows and Relationships
Caption: General troubleshooting workflow for spectroscopic analysis.
Caption: Cross-verification of structure using complementary techniques.
Caption: Hypothetical signaling pathway for a bioactive benzofuran.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. tutorchase.com [tutorchase.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Chlorines Are Not Evenly Substituted in Chlorinated Paraffins: A Predicted NMR Pattern Matching Framework for Isomeric Discrimination in Complex Contaminant Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. fiveable.me [fiveable.me]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 4-Chloronaphtho[2,3-b]benzofuran Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloronaphtho[2,3-b]benzofuran derivatives. The information aims to address common stability challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is showing signs of degradation upon storage. What are the likely causes?
A1: Degradation of this compound derivatives can be attributed to several factors, primarily environmental and chemical. Key contributors include:
-
Hydrolysis: The ether linkage in the benzofuran ring system can be susceptible to cleavage in the presence of water, especially at non-neutral pH.
-
Oxidation: The electron-rich aromatic system can be prone to oxidation, particularly when exposed to air (oxygen), light, or in the presence of trace metal ions. This can lead to the formation of colored degradation products.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to bond cleavage or rearrangements. The presence of the chloro-substituent can sometimes increase photosensitivity.[1][2]
-
Temperature: Elevated temperatures accelerate the rates of all degradation reactions.[3][4]
Q2: I've observed a color change in my compound, from a white powder to a yellowish or brownish solid. What does this indicate?
A2: A color change is a common indicator of chemical degradation, often due to the formation of oxidized byproducts or polymeric materials. This is frequently linked to oxidation or photodegradation. It is crucial to re-characterize the material to identify the impurities and assess the extent of degradation.
Q3: How can I prevent the degradation of my this compound derivatives during storage?
A3: To enhance the stability of your compounds during storage, consider the following preventative measures:
-
Storage Conditions: Store the compounds in a cool, dark, and dry environment. A desiccator at low temperature (e.g., 2-8 °C or -20 °C) is ideal.
-
Inert Atmosphere: For highly sensitive derivatives, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
Light Protection: Use amber-colored vials or wrap containers in aluminum foil to protect against light exposure.[2]
-
Purity: Ensure the compound is highly pure before storage, as impurities can sometimes catalyze degradation reactions.
Q4: What are the best practices for handling these derivatives in solution to minimize degradation?
A4: When working with solutions of this compound derivatives, adhere to the following guidelines:
-
Solvent Selection: Use high-purity, degassed solvents. The choice of solvent can influence stability; for instance, protic solvents might facilitate hydrolysis.
-
pH Control: If working in aqueous or protic solutions, maintaining a neutral pH (around 6-8) is generally advisable to minimize acid or base-catalyzed hydrolysis.[3] The use of buffering agents can help maintain a stable pH.[5]
-
Use Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. Avoid long-term storage of solutions, even at low temperatures.
-
Antioxidants: For compounds particularly prone to oxidation, the addition of a small amount of an antioxidant (e.g., BHT or Vitamin E) to the solution can be beneficial.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis of a stored sample. | Chemical degradation (hydrolysis, oxidation). | 1. Re-purify the compound. 2. Implement stricter storage conditions (lower temperature, inert atmosphere, light protection). 3. Perform a forced degradation study to identify potential degradants. |
| Decrease in biological activity or potency over time. | Degradation of the active pharmaceutical ingredient (API). | 1. Confirm compound integrity using analytical methods (HPLC, NMR). 2. Review storage and handling procedures. 3. Establish a re-test period for the compound.[1] |
| Poor solubility or precipitation from a previously clear solution. | Formation of insoluble degradation products or polymorphism. | 1. Analyze the precipitate to identify its composition. 2. Filter the solution before use and re-determine the concentration. 3. Investigate different solvent systems or the use of co-solvents. |
| Inconsistent experimental results between batches. | Batch-to-batch variability in purity or degradation state. | 1. Ensure consistent purification and drying procedures for each batch. 2. Perform comprehensive analytical characterization (e.g., NMR, LC-MS, elemental analysis) on each new batch. 3. Conduct stability studies on at least three primary batches.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and the intrinsic stability of a this compound derivative.
1. Objective: To assess the stability of the derivative under various stress conditions.[1]
2. Materials:
- This compound derivative
- HPLC grade acetonitrile and water
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Calibrated HPLC system with a UV detector or Mass Spectrometer
- pH meter
- Photostability chamber
- Temperature-controlled oven
3. Methodology:
- Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
- Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.
- Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
- Analysis: At each time point (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any major degradants.
Protocol 2: Long-Term Stability Study
This protocol outlines a typical long-term stability study to establish a re-test period or shelf life.[6]
1. Objective: To evaluate the stability of the derivative under recommended storage conditions over an extended period.
2. Materials:
- At least three batches of the this compound derivative.[1]
- Appropriate container closure system that simulates the proposed packaging.[1]
- Stability chambers set to long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C).[7]
- Validated stability-indicating analytical method (e.g., HPLC).
3. Methodology:
- Sample Preparation: Package a sufficient quantity of each batch in the selected container closure system.
- Storage: Place the samples in the stability chambers.
- Testing Schedule: Pull samples at predetermined time points. For a 24-month study, typical time points are 0, 3, 6, 9, 12, 18, and 24 months.
- Analysis: At each time point, test the samples for appearance, purity (by HPLC), and any other critical quality attributes.
- Data Evaluation: Analyze the data for trends in degradation. The re-test period is determined by the time at which the compound no longer meets its pre-defined acceptance criteria.
Visualizations
Caption: Potential degradation pathways for this compound derivatives.
Caption: Experimental workflow for stability assessment of pharmaceutical compounds.
References
- 1. Stability testing protocols | PPTX [slideshare.net]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. iipseries.org [iipseries.org]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. gmpsop.com [gmpsop.com]
Method development for analyzing 4-Chloronaphtho[2,3-b]benzofuran purity
This technical support center provides guidance on method development for determining the purity of 4-Chloronaphtho[2,3-b]benzofuran. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Question: Why am I seeing poor peak shape (e.g., tailing or fronting) for the main compound peak?
Answer:
Poor peak shape can be caused by several factors. Here are some common causes and solutions:
-
Column Overload: The concentration of your sample may be too high. Try diluting your sample and reinjecting.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. Adding a small amount of a competing agent, like triethylamine, to the mobile phase can help mitigate this.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte. For neutral compounds like this compound, this is less likely to be an issue, but it can be relevant for certain impurities. Ensure your mobile phase pH is stable.
-
Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it with a new one.
Question: I am observing extraneous peaks (ghost peaks) in my chromatogram. What is their source?
Answer:
Ghost peaks can originate from several sources. Consider the following possibilities:
-
Contaminated Mobile Phase: Impurities in your solvents or additives can appear as peaks in your chromatogram. Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.
-
Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run. Implement a robust needle wash protocol and, if necessary, inject a blank run between samples.
-
Degradation of the Sample: this compound may be degrading in the sample vial or on the column. Ensure your sample is stored correctly and consider using an autosampler with temperature control.
Question: The retention time of my analyte is shifting between injections. What could be the cause?
Answer:
Retention time instability can compromise the reliability of your method. Here are some potential causes:
-
Inconsistent Mobile Phase Composition: If you are preparing your mobile phase manually, slight variations in the solvent ratios can lead to retention time shifts. Use a well-calibrated gradient mixer or pre-mix your mobile phase.
-
Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. Ensure the column is flushed with the mobile phase for a sufficient amount of time before starting your analytical run.
Frequently Asked Questions (FAQs)
Question: What is the recommended starting method for purity analysis of this compound by HPLC?
Answer:
A reversed-phase HPLC method is a good starting point for the analysis of this compound. Due to its non-polar nature, a C18 column is recommended. A gradient elution with a mobile phase consisting of acetonitrile and water is likely to provide good separation from potential impurities. UV detection at a wavelength where the compound has significant absorbance, for instance, 254 nm, is a suitable choice.
Question: What are the potential impurities I should be looking for?
Answer:
Potential impurities will largely depend on the synthetic route used to produce this compound. Common impurities could include starting materials, intermediates, and by-products from side reactions. For example, if the synthesis involves a coupling reaction, unreacted starting materials or homocoupled products might be present. Isomeric impurities could also be a possibility.
Question: How can I confirm the identity of the main peak and any impurities?
Answer:
While HPLC with UV detection can provide quantitative information about purity, it does not give structural information. To confirm the identity of the peaks, a mass spectrometer (MS) detector can be coupled with the HPLC system (LC-MS).[1] This will provide the mass-to-charge ratio of the eluting compounds, which can be used to confirm their identity. For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would be required on isolated impurities.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This protocol describes a general-purpose reversed-phase HPLC method for the determination of the purity of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard and sample.
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in acetonitrile to a concentration of 1 mg/mL. |
Procedure:
-
Prepare the mobile phases.
-
Equilibrate the column with the initial mobile phase composition (60% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and start the data acquisition.
-
Integrate the peaks and calculate the purity based on the area percentage of the main peak.
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated HPLC method for a compound similar in nature to this compound. These values should be considered as a guideline, and the specific method for this compound should be fully validated.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantitation (LOQ) | 0.03% |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Troubleshooting Logic for Poor Peak Shape
Caption: Decision tree for troubleshooting poor HPLC peak shape.
References
Validation & Comparative
A Comparative Analysis of 4-Chloronaphtho[2,3-b]benzofuran and Other Bioactive Benzofurans
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the therapeutic potential of 4-Chloronaphtho[2,3-b]benzofuran and other notable benzofuran derivatives, with a focus on their anticancer and antimicrobial properties. While specific experimental data for this compound is not extensively available in the public domain, this guide draws comparisons from structurally related naphthofuran and chloro-substituted benzofuran analogues to infer its potential activity profile and guide future research.
Introduction to Benzofurans
Benzofurans are composed of a furan ring fused to a benzene ring, forming a core structure that is amenable to a variety of chemical modifications. This structural versatility has allowed for the development of numerous derivatives with activities ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[1][2][3] The introduction of different substituents onto the benzofuran ring system can significantly modulate the compound's biological efficacy and selectivity.[4][5] Halogenation, in particular the inclusion of chlorine atoms, has been shown to enhance the cytotoxic and antimicrobial potency of several benzofuran derivatives.[1][4]
General Synthetic Strategies for Benzofuran Scaffolds
The synthesis of the benzofuran core can be achieved through various catalytic and non-catalytic methods. A common approach involves the cyclization of appropriately substituted phenols and ketones or alkynes.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Halogenated Naphtho[2,3-b]benzofuran Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated benzofuran and naphthobenzofuran derivatives, with a focus on their potential as anticancer agents. Due to the limited availability of specific experimental data for 4-Chloronaphtho[2,3-b]benzofuran, this guide draws comparisons from structurally related halogenated analogs to elucidate key structural requirements for cytotoxic activity.
The benzofuran scaffold is a core component of many biologically active compounds, both natural and synthetic.[1][2] The introduction of a halogen atom, such as chlorine or bromine, into the benzofuran structure has been consistently shown to enhance anticancer activity.[3][4] This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the compound to its biological target.[3]
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of several halogenated benzofuran derivatives against various human cancer cell lines. The data highlights how different halogen substitutions and structural modifications influence their anticancer potency, measured by the half-maximal inhibitory concentration (IC50).
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-Bromomethyl-benzofuran-2-carboxylic acid ethyl ester | K562 (Leukemia) | 5.0 | [3] |
| HL60 (Leukemia) | 0.1 | [3] | ||
| HeLa (Cervical Cancer) | > 1000 | [5] | ||
| 2 | 5-Chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic N-(3',5'-bis(trifluoromethyl)phenyl)amide | HCT-116 (Colon Cancer) | Potent cytotoxicity at low concentrations | [6] |
| NCI-H23 (Lung Cancer) | Potent cytotoxicity at low concentrations | [6] | ||
| PC-3 (Prostate Cancer) | Potent cytotoxicity at low concentrations | [6] | ||
| 3 | Bromo derivative of a benzofuran-based oxadiazole conjugate (14c) | HCT116 (Colon Cancer) | 3.27 | [7] |
| 4 | Methyl 6-(bromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Cancer) | 6.3 ± 2.5 | [4] |
| HepG2 (Liver Cancer) | 11 ± 3.2 | [4] | ||
| 5 | Methyl 6-acetyl-7-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Cancer) | 3.5 ± 0.6 | [4] |
| HepG2 (Liver Cancer) | 3.8 ± 0.5 | [4] | ||
| SW620 (Colon Cancer) | 10.8 ± 0.9 | [4] |
Key Observations from the Data:
-
Influence of Halogenation: The presence of a bromine atom, particularly on a side chain (Compound 1) or directly on the aromatic ring system (Compounds 4 and 5), significantly enhances cytotoxic activity against leukemia, lung, and liver cancer cell lines.[3][4][5]
-
Impact of the Naphthofuran Scaffold: The chloro-substituted dihydronaphthofuran analog (Compound 2) demonstrates potent cytotoxicity, suggesting that the extended aromatic system of the naphthofuran core is a favorable feature for anticancer activity.[6]
-
Cell Line Selectivity: Halogenated benzofurans exhibit varying degrees of selectivity for different cancer cell lines. For instance, Compound 1 is highly active against leukemia cell lines but inactive against HeLa cervical cancer cells.[3][5]
-
Position of Halogen: A comparison between Compounds 4 and 5 suggests that the position of the bromine atom on the benzofuran ring system can influence the potency of the anticancer effect.[4]
Experimental Protocols
The following is a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method to assess cell viability and cytotoxicity.[8][9]
MTT Cell Viability Assay Protocol
-
Cell Seeding:
-
Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
-
Compound Treatment:
-
The test compounds (e.g., halogenated benzofuran derivatives) are dissolved in a suitable solvent like DMSO and then diluted to various concentrations in the cell culture medium.
-
The cells are treated with these different concentrations of the compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Incubation:
-
After the treatment period, a solution of MTT (typically 5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL.[10]
-
The plate is then incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.[8][9]
-
-
Solubilization of Formazan:
-
The culture medium containing MTT is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, is added to each well to dissolve the formazan crystals.[8]
-
The plate is gently agitated on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
-
Visualizing the Mechanism of Action: Apoptosis Induction Pathway
Many anticancer agents, including benzofuran derivatives, exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The following diagram illustrates a simplified signaling pathway for apoptosis.
Caption: Simplified signaling pathways of apoptosis induction.
Conclusion
The structure-activity relationship of halogenated benzofuran and naphthobenzofuran derivatives indicates that these compounds are a promising class of potential anticancer agents. The introduction of halogens, particularly bromine and chlorine, often leads to a significant increase in cytotoxic activity. The specific position of the halogen and the overall molecular structure, including the presence of a fused naphthyl ring, play crucial roles in determining the potency and cancer cell line selectivity of these compounds. Further research, including the synthesis and biological evaluation of this compound and its analogs, is warranted to fully explore the therapeutic potential of this chemical scaffold.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs and their biological activities as inhibitors of NF-κB activity and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Cellular Sabotage: A Comparative Guide to the Cytotoxicity of Halogenated Naphthobenzofurans
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of novel compounds is paramount. This guide offers an objective comparison of the cytotoxic effects of halogenated naphthobenzofurans, a class of compounds with emerging interest in anticancer research. By presenting supporting experimental data, detailed methodologies, and visual representations of cellular pathways, this document aims to provide a comprehensive resource for evaluating the potential of these halogenated derivatives.
The introduction of halogen atoms to a parent molecule can significantly alter its biological activity. In the context of anticancer drug development, halogenation is a common strategy to enhance the cytotoxic potency of a compound. This guide focuses on the comparative cytotoxicity of halogenated naphthobenzofurans, drawing upon available in vitro data to elucidate how different halogens impact their ability to induce cancer cell death.
Quantitative Cytotoxicity Data
While direct comparative studies on a full series of halogenated naphthobenzofurans are limited, research on the closely related halogenated benzofurans provides valuable insights into the structure-activity relationships. The following table summarizes the 50% inhibitory concentration (IC50) values for representative chloro- and bromo-substituted benzofuran derivatives against various human cancer cell lines. These values, obtained from a 72-hour MTT assay, indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Halogen | Cancer Cell Line | IC50 (µM)[1] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | Chlorine | A549 (Lung) | 6.3 ± 2.5 |
| HepG2 (Liver) | 11 ± 3.2 | ||
| HCT116 (Colon) | > 25 | ||
| SW620 (Colon) | > 25 | ||
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | Bromine | A549 (Lung) | 3.5 ± 0.6 |
| HepG2 (Liver) | 3.8 ± 0.5 | ||
| HCT116 (Colon) | > 25 | ||
| SW620 (Colon) | 10.8 ± 0.9 |
Notably, the brominated derivative (Compound 8) demonstrated stronger anticancer potential than the chlorinated derivative (Compound 7) in most of the tested cell lines, suggesting that the nature of the halogen significantly influences cytotoxicity[1]. This observation aligns with other studies on naphtho[2,1-b]furan derivatives where bromination was found to enhance cytotoxic potency[2].
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, providing a framework for the replication and further investigation of the cytotoxicity of halogenated naphthobenzofurans.
Cell Culture and Cytotoxicity Assay (MTT Assay)
-
Cell Lines and Culture Conditions: Human cancer cell lines (A549, HepG2, HCT116, and SW620) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: The halogenated naphthobenzofuran derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted with the culture medium to the desired final concentrations. The final DMSO concentration in the culture should be kept below a non-toxic level (e.g., <0.5%).
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receiving only the vehicle (DMSO-containing medium) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
MTT Assay: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for another 3-4 hours. The MTT is reduced by viable cells to form a purple formazan product.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the control group, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Apoptosis and Cell Cycle Analysis
-
Cell Treatment: Cancer cells are treated with the halogenated naphthobenzofuran derivatives at their respective IC50 concentrations for various time points (e.g., 24, 48, 72 hours).
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining):
-
Treated cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Treated cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are then washed and treated with RNase A to remove RNA.
-
Propidium iodide is added to stain the cellular DNA.
-
The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Mandatory Visualizations
To further elucidate the experimental processes and biological mechanisms, the following diagrams are provided.
Figure 1: A generalized workflow for the in vitro evaluation of the cytotoxicity of halogenated naphthobenzofurans.
Studies on halogenated benzofurans suggest that their cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest[1]. The brominated derivative, in particular, was shown to induce late apoptosis/necrosis and cause cell cycle arrest at the S and G2/M phases in A549 lung cancer cells[1].
Figure 2: A proposed signaling pathway for apoptosis induction by halogenated naphthobenzofurans.
References
Validating the Biological Target of Novel Benzofuran Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel bioactive small molecules, such as the synthetically accessible 4-Chloronaphtho[2,3-b]benzofuran, presents a critical challenge in drug development: the identification and subsequent validation of their biological target. This crucial step confirms that modulating the intended target with the compound elicits the desired therapeutic effect.[1][2][3] This guide provides a comparative overview of common experimental approaches for validating the biological target of a hypothetical benzofuran derivative, complete with experimental protocols and data presentation formats.
Hypothetical Scenario:
A phenotypic screen has identified this compound as a potent inhibitor of cancer cell proliferation. Preliminary computational docking studies suggest a potential interaction with a specific protein kinase, hereafter referred to as "Kinase X." The following sections will compare various methods to validate Kinase X as the direct biological target.
Comparison of Target Validation Methodologies
The validation of a potential drug target typically involves a combination of biochemical, biophysical, and cellular assays to build a strong case for its role in the compound's mechanism of action.[1][2][4] Below is a comparison of three widely used orthogonal methods: the Cellular Thermal Shift Assay (CETSA), Genetic Knockdown (siRNA), and an Affinity-Based Pulldown Assay.
| Method | Principle | Advantages | Limitations | Typical Data Output |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. | - Performed in intact cells, more physiologically relevant.- No need for compound modification.- Provides evidence of direct target engagement. | - Not all proteins exhibit a clear thermal shift.- Can be technically challenging to optimize.- May not work for membrane proteins. | - Melt curves (protein abundance vs. temperature).- Iso-thermal dose-response curves. |
| Genetic Knockdown (siRNA) | Reduces the expression of the target protein, which should phenocopy the effect of the compound if the target is correct. | - Directly assesses the necessity of the target for the observed phenotype.- Can reveal "on-target" vs. "off-target" effects. | - Incomplete knockdown can lead to ambiguous results.- Potential for off-target effects of the siRNA.- Does not confirm direct binding. | - Western blot analysis of protein levels.- Cell viability/proliferation assays. |
| Affinity-Based Pulldown | Uses a modified version of the compound to "pull down" its binding partners from a cell lysate for identification. | - Can identify novel, unknown targets.- Provides direct evidence of a physical interaction. | - Requires chemical modification of the compound, which may alter its binding properties.- Can be prone to non-specific binding, leading to false positives. | - Mass spectrometry (MS) identification of pulled-down proteins.- Western blot confirmation. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound directly binds to and stabilizes Kinase X in intact cells.
Methodology:
-
Culture cancer cells to 80% confluency.
-
Treat cells with either vehicle control or varying concentrations of this compound for a predetermined time.
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate soluble proteins from precipitated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot using an antibody specific for Kinase X.
-
Quantify the band intensities to generate melt curves and iso-thermal dose-response curves.
Genetic Knockdown using siRNA
Objective: To assess whether the reduction of Kinase X expression mimics the anti-proliferative effect of this compound.
Methodology:
-
Seed cancer cells in multi-well plates.
-
Transfect the cells with either a non-targeting control siRNA or an siRNA specific for Kinase X.
-
After 48-72 hours, confirm knockdown efficiency by lysing a subset of cells and performing a Western blot for Kinase X.
-
In a parallel set of plates, treat the transfected cells with either vehicle or this compound.
-
Assess cell viability/proliferation using a standard assay (e.g., MTT, CellTiter-Glo).
-
Compare the anti-proliferative effect of the compound in control cells versus knockdown cells.
Affinity-Based Pulldown Assay
Objective: To isolate and identify the binding partners of this compound from a cell lysate.
Methodology:
-
Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).
-
Immobilize the biotinylated compound on streptavidin-coated beads.
-
Prepare a total protein lysate from the cancer cells.
-
Incubate the lysate with the compound-coated beads. To control for non-specific binding, also incubate the lysate with beads alone and with beads coated with a non-binding analogue.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Identify the eluted proteins using mass spectrometry (MS).
-
Confirm the interaction with Kinase X by performing a Western blot on the eluate using a Kinase X-specific antibody.
Visualizing Workflows and Pathways
Caption: High-level workflow for validating the biological target of a hit compound.
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Proposed signaling pathway involving Kinase X and points of intervention.
Conclusion
Validating the biological target of a novel compound like this compound is a multifaceted process that requires orthogonal experimental approaches. The combination of biophysical methods like CETSA to confirm direct binding, genetic methods to establish functional relevance, and biochemical methods like affinity pulldowns to identify binding partners provides a robust framework for target validation. The successful identification and validation of the target are critical milestones in the journey of developing a novel therapeutic agent.
References
- 1. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 2. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Target Identification & Validation in Drug Development | Danaher Life Sciences [lifesciences.danaher.com]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Synthetic Routes to 4-Chloronaphtho[2,3-b]benzofuran
Researchers in organic synthesis and drug discovery are constantly seeking efficient and high-yielding methods for the preparation of complex heterocyclic compounds. One such molecule of interest is 4-Chloronaphtho[2,3-b]benzofuran, a chlorinated derivative of the naphthobenzofuran scaffold, which is a core structure in various biologically active compounds. This guide provides a comparative overview of two potential synthetic strategies for this target molecule, based on currently available literature for structurally related compounds. The analysis covers a palladium-catalyzed reaction and a visible-light-mediated cycloaddition, with a discussion of their respective advantages and potential challenges.
Method 1: Palladium-Catalyzed Synthesis of Naphtho[2,3-b]benzofuran-6,11-dione Core
A promising approach for the synthesis of the core structure of the target molecule involves a single-step palladium-catalyzed reaction. This method has been successfully employed for the synthesis of naphtho[2,3-b]benzofuran-6,11-diones from chloroquinones and iodophenols. While the direct synthesis of this compound is not explicitly detailed, the use of a chlorinated naphthoquinone precursor presents a viable pathway.
Reaction Scheme:
The proposed reaction would involve the coupling of a suitable 4-chloronaphthoquinone derivative with an iodophenol in the presence of a palladium catalyst.
Quantitative Data for a Structurally Related Compound:
| Parameter | Value |
| Product | 2-(4-chlorophenyl)naphtho[2,3-b]furan-4,9-dione |
| Yield | Not explicitly stated for this specific chloro-derivative, but related reactions show moderate to good yields. |
| Catalyst | Palladium Acetate (Pd(OAc)₂) |
| Solvent | 1,2-Dichloroethane (DCE) |
| Reaction Time | 36 hours |
| Temperature | 90 °C |
Experimental Protocol (Adapted for the synthesis of a 4-chloro derivative):
-
To a solution of the appropriate 4-chloro-1,2-naphthoquinone (1.0 equiv.) and 2-iodophenol (1.2 equiv.) in 1,2-dichloroethane, add Palladium(II) acetate (5 mol%) and cesium carbonate (2.0 equiv.).
-
Stir the reaction mixture under an inert atmosphere at 90 °C for 36 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound-dione.
Method 2: Visible-Light-Mediated [3+2] Cycloaddition for Naphtho[2,3-b]furan-4,9-dione Core
An alternative green chemistry approach utilizes visible light to mediate a [3+2] cycloaddition reaction between a 2-hydroxy-1,4-naphthoquinone and an alkyne. This method has been successfully used to synthesize various substituted naphtho[2,3-b]furan-4,9-diones, including a 2-(4-chlorophenyl) derivative[1]. To adapt this for the synthesis of the target molecule, a 4-chloro-2-hydroxy-1,4-naphthoquinone would be the required starting material.
Reaction Scheme:
The proposed reaction involves the irradiation of a mixture of 4-chloro-2-hydroxy-1,4-naphthoquinone and a suitable alkyne with visible light.
Quantitative Data for a Structurally Related Compound:
| Parameter | Value |
| Product | 2-(4-chlorophenyl)naphtho[2,3-b]furan-4,9-dione |
| Yield | 67%[1] |
| Light Source | Blue LEDs (460 nm)[1] |
| Solvent | Acetonitrile[1] |
| Reaction Time | 6 hours[1] |
| Temperature | Room Temperature |
Experimental Protocol (Adapted for the synthesis of a 4-chloro derivative):
-
In a suitable reaction vessel, dissolve 4-chloro-2-hydroxy-1,4-naphthoquinone (1.0 equiv.) and the corresponding alkyne (1.2 equiv.) in acetonitrile.
-
Irradiate the reaction mixture with blue LEDs (460 nm) at room temperature for 6 hours, or until the reaction is complete as monitored by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 4-chloronaphtho[2,3-b]furan-4,9-dione.
Comparative Analysis and Future Directions
Both methods provide viable routes to a key intermediate, this compound-dione. The palladium-catalyzed method offers a one-pot approach but may require higher temperatures and longer reaction times. The visible-light-mediated cycloaddition is a greener alternative with milder conditions and shorter reaction times, but its efficiency would depend on the availability and reactivity of the 4-chloro-2-hydroxy-1,4-naphthoquinone starting material.
A critical next step for the synthesis of the final target molecule, this compound, would be the reduction or deoxygenation of the dione intermediate. Methods such as Wolff-Kishner reduction, Clemmensen reduction, or catalytic hydrogenation could be explored for this transformation. The choice of the reduction method would depend on the compatibility with the chloro-substituent and the overall desired yield.
Logical Workflow for Synthesis and Comparison
Caption: Comparative workflow of two potential synthetic routes to this compound.
References
Navigating the Landscape of Naphthobenzofuran-Based Organic Semiconductors: A Comparative Guide
While direct performance data for 4-Chloronaphtho[2,3-b]benzofuran in organic semiconductors remains elusive in current research, this guide offers a comprehensive comparison of structurally similar naphthobenzofuran derivatives and leading benchmark materials. This analysis, supplemented with detailed experimental protocols, provides valuable insights for researchers and drug development professionals exploring novel organic semiconducting materials.
The field of organic electronics continues to be a hotbed of innovation, with researchers constantly seeking new materials that offer superior performance, stability, and processability. Fused-ring heterocyclic compounds, particularly those incorporating furan and benzofuran moieties, have emerged as a promising class of organic semiconductors due to their tunable electronic properties and potential for high charge carrier mobility. This guide delves into the performance of materials related to this compound, placing them in context with established high-performance organic semiconductors.
Performance Benchmarking: Naphthobenzofurans and Beyond
To provide a clear comparison, the performance of various organic semiconductors in Organic Thin-Film Transistors (OTFTs) is summarized below. The key metrics include hole mobility (μ), which indicates the speed at which positive charge carriers move through the material, and the on/off current ratio (Ion/Ioff), a measure of the transistor's switching efficiency.
| Organic Semiconductor | Deposition Method | Hole Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) |
| Naphthodifuran Derivatives | |||
| 2,7-di(4-octylphenyl)naphtho[2,1-b:6,5-b']difuran (C8-DPNDF) | Solution-Processed | up to 3.6[1][2] | High[1][2] |
| Naphtho[1,2-b;5,6-b']difuran-based copolymers | Solution-Processed | > 5.0 | - |
| Binaphthofuranyl Derivatives | |||
| [2,2']Bi[naphtho[2,3-b]furanyl] | Vacuum Deposition | Moderately High[3][4] | - |
| Benchmark Thiophene-based Semiconductors | |||
| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | Vacuum Deposition | up to 2.0[5] | 10⁸[5] |
| C10-DNTT | Vacuum Deposition | up to 1.46 | - |
Experimental Protocols: A Guide to Synthesis and Device Characterization
Reproducible and reliable experimental procedures are paramount in the evaluation of new organic semiconductor materials. Below are detailed methodologies for the synthesis, fabrication, and characterization of OTFTs.
Synthesis of Naphtho[2,3-b]furan Derivatives
A general and efficient method for the synthesis of 2,3-disubstituted naphtho[2,3-b]furans involves a palladium-catalyzed Sonogashira coupling of an o-iodoanisole derivative with a terminal alkyne, followed by an electrophilic cyclization.
Example Synthesis of 2-Phenylnaphtho[2,3-b]furan-4,9-dione:
A mixture of 2-hydroxy-1,4-naphthoquinone and phenylacetylene can undergo a visible-light-mediated [3+2] cycloaddition reaction to yield the target compound. The product is typically a yellow solid and can be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry[6].
Organic Thin-Film Transistor (OTFT) Fabrication
The performance of an organic semiconductor is highly dependent on the fabrication process of the OTFT. Both solution-based and vacuum deposition techniques are widely used.
Solution-Shearing Deposition:
This technique offers a scalable method for depositing highly crystalline and aligned thin films.
-
Solution Preparation: Dissolve the organic semiconductor (e.g., C8-DPNDF) and a binder polymer (e.g., polystyrene) in a suitable solvent like chlorobenzene.
-
Substrate Preparation: Utilize heavily n-doped Si wafers with a thermally grown SiO₂ layer as the substrate. Clean the substrates ultrasonically in a series of solvents (e.g., acetone, isopropanol) and treat with a surface modification agent like octadecyltrichlorosilane (OTS) to improve film quality.
-
Shearing Process: Place the substrate on a heated stage. A solution of the organic semiconductor is then spread between a shearing blade and the substrate. The blade is moved at a controlled speed, leaving behind a thin, uniform film. The substrate temperature and shearing speed are critical parameters that influence the film morphology and device performance.
Vacuum Thermal Evaporation:
This method is suitable for small molecules that can be sublimed under high vacuum.
-
Substrate Preparation: Similar to the solution-shearing method, clean and surface-treat the Si/SiO₂ substrates.
-
Deposition: Place the organic semiconductor material in a crucible within a high-vacuum chamber (pressure typically < 10⁻⁵ Torr). Heat the crucible to sublimate the material, which then deposits as a thin film onto the substrate. The deposition rate and substrate temperature are key parameters to control. For DNTT, a deposition rate of around 0.1-0.5 Å/s is common[5].
-
Electrode Deposition: Following the semiconductor deposition, source and drain electrodes (e.g., gold) are thermally evaporated through a shadow mask to define the transistor channel.
OTFT Characterization
The electrical performance of the fabricated OTFTs is characterized to extract key parameters.
-
Measurement Setup: Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the transistors in a controlled environment (e.g., in a nitrogen-filled glovebox or in ambient air).
-
Output Characteristics: Measure the drain current (ID) as a function of the drain-source voltage (VDS) for various gate-source voltages (VGS).
-
Transfer Characteristics: Measure ID as a function of VGS at a constant VDS in both the linear and saturation regimes.
-
Parameter Extraction:
-
Hole Mobility (μ): Calculated from the slope of the transfer curve in the saturation regime using the following equation: ID = (μ * Ci * W) / (2 * L) * (VGS - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.
-
On/Off Ratio (Ion/Ioff): The ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.
-
Visualizing the Path to Performance: Experimental Workflows
To better illustrate the processes involved in evaluating organic semiconductors, the following diagrams outline the key steps.
Caption: Workflow for OTFT fabrication via solution processing and vacuum deposition, followed by characterization.
Caption: General synthetic route for naphthobenzofuran derivatives.
References
- 1. Naphtho[2,1-b:6,5-b']difuran: a versatile motif available for solution-processed single-crystal organic field-effect transistors with high hole mobility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] [2,2']Bi[naphtho[2,3-b]furanyl]: a versatile organic semiconductor with a furan-furan junction. | Semantic Scholar [semanticscholar.org]
- 4. [2,2′]Bi[naphtho[2,3-b]furanyl]: a versatile organic semiconductor with a furan–furan junction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of 4-Chloronaphtho[2,3-b]benzofuran: Efficacy Profile and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Currently, there is a notable absence of published scientific literature detailing the in vitro or in vivo efficacy of the specific compound 4-Chloronaphtho[2,3-b]benzofuran . Consequently, a direct comparative guide on its performance against other therapeutic alternatives is not feasible at this time.
This guide, therefore, aims to provide a valuable resource by summarizing the known biological activities of the broader benzofuran and naphthofuran chemical classes, to which this compound belongs. We will explore the general therapeutic potential of these scaffolds, outline standard experimental protocols for their evaluation, and present potential signaling pathways they may modulate. This information serves as a foundational framework for future research into the specific properties of this compound.
General Biological Activities of the Benzofuran and Naphthofuran Scaffolds
The benzofuran core is a prominent feature in numerous natural and synthetic compounds, demonstrating a wide array of pharmacological activities.[1][2] This makes the benzofuran and its related naphthofuran structures a person of interest in drug discovery. Key therapeutic areas where these compounds have shown promise include:
-
Oncology: A significant number of benzofuran derivatives have been synthesized and tested for their cytotoxic effects against a variety of cancer cell lines, such as leukemia, cervical carcinoma, and breast cancer.[2] The introduction of halogens, like bromine, into the structure has, in some cases, been shown to enhance cytotoxic activity.[2] The underlying mechanisms often involve the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.[3]
-
Infectious Diseases: The inherent chemical structure of certain benzofurans imparts them with notable antimicrobial and antifungal properties.[1][4] Additionally, some derivatives have been reported to possess antiviral capabilities.[1][2]
-
Inflammation and Pain: The benzofuran scaffold is also found in molecules that exhibit anti-inflammatory and analgesic effects, suggesting their potential in treating inflammatory conditions.[1]
-
Neurodegenerative Disorders: In a recent study, a benzofuran-enaminone derivative showed potential for the management of Alzheimer's disease by influencing the expression of genes related to apoptosis and the disease's pathology.[5]
Potential Signaling Pathways for Investigation
While the specific molecular targets of this compound are unknown, the known anticancer activity of related compounds suggests that they may modulate signaling pathways that control cell survival and death. A generalized representation of an apoptotic pathway, which is a common target for anticancer agents, is depicted below. Future studies could investigate whether this compound impacts key proteins in this or related pathways.
Caption: A generalized apoptotic signaling pathway that may be modulated by bioactive benzofuran derivatives.
Standardized Experimental Protocols for Efficacy Evaluation
Should this compound be synthesized and made available for biological testing, the following experimental protocols represent standard methodologies for assessing its in vitro and in vivo efficacy.
In Vitro Efficacy Assessment
A systematic workflow is crucial for determining the anticancer potential of a novel compound in a laboratory setting.
Caption: A standard workflow for the in vitro screening of potential anticancer compounds.
1. Cell Viability Assays (e.g., MTT, SRB)
-
Objective: To quantify the cytotoxic effect of the compound and determine its half-maximal inhibitory concentration (IC50).
-
Methodology:
-
Cancer cells are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with various concentrations of the test compound for a set duration (typically 48-72 hours).
-
A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is metabolically reduced by viable cells to a colored formazan product.
-
The formazan is solubilized, and the absorbance is measured, which correlates with the number of viable cells.
-
The IC50 value is calculated from the dose-response curve.
-
2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Objective: To ascertain whether the compound induces apoptosis.
-
Methodology:
-
Cells are treated with the compound, typically at its predetermined IC50 concentration.
-
The cells are then stained with fluorescently labeled Annexin V, which binds to a marker of early apoptosis, and PI, which stains the DNA of cells that have lost membrane integrity (a feature of late apoptosis or necrosis).
-
The stained cell population is analyzed by flow cytometry to quantify the proportions of live, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Efficacy Assessment
1. Xenograft Animal Models
-
Objective: To evaluate the anti-tumor activity of the compound in a living organism.
-
Methodology:
-
Human cancer cells are implanted into immunocompromised mice, typically subcutaneously.
-
Once tumors are established and have reached a measurable size, the mice are randomly assigned to treatment and control groups.
-
The test compound is administered systemically (e.g., orally or by injection), while the control group receives a vehicle solution.
-
Tumor growth and the general health of the mice (e.g., body weight) are monitored over time.
-
Data Summary
The following table is a template illustrating how comparative in vitro cytotoxicity data for this compound would be presented. At present, the data for this specific compound is not determined.
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | MCF-7 (Breast Cancer) | MTT | Not Determined |
| Doxorubicin (Positive Control) | MCF-7 (Breast Cancer) | MTT | ~0.5 |
| This compound | HeLa (Cervical Cancer) | MTT | Not Determined |
| Doxorubicin (Positive Control) | HeLa (Cervical Cancer) | MTT | ~0.8 |
Concluding Remarks
The therapeutic potential of this compound is yet to be explored. However, the well-documented and diverse biological activities of the broader benzofuran and naphthofuran families provide a strong rationale for its synthesis and evaluation. The experimental frameworks and potential molecular pathways detailed in this guide offer a clear roadmap for future investigations. The scientific community is encouraged to pursue research on this and related compounds to address the existing gap in knowledge and potentially uncover new therapeutic leads.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the therapeutic efficacy of a Benzofuran-Enaminone derivative for the management of Alzheimer's disease (AD)-like pathology in rats through regulating the expression of apoptosis and AD-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Specific Data Necessitates Broader Analysis of Benzofuran Derivatives
Initial searches for cross-reactivity studies on 4-Chloronaphtho[2,3-b]benzofuran did not yield specific results for this compound. The available scientific literature within the public domain does not appear to contain dedicated off-target profiling or comprehensive cross-reactivity data for this particular molecule. Therefore, this guide will broaden its scope to discuss the cross-reactivity of related benzofuran derivatives as a proxy, providing a comparative analysis based on available experimental data for these structurally similar compounds. This approach offers insights into the potential binding behaviors of the benzofuran scaffold.
The following sections present a comparative guide on the binding affinity of representative benzofuran derivatives with serum albumin, a common protein used in initial cross-reactivity and pharmacokinetic studies. The data is based on a study of 4-nitrophenyl functionalized benzofurans.
Comparative Binding Affinity of Benzofuran Derivatives with Bovine Serum Albumin (BSA)
An in-silico and in-vitro study on benzofuran derivatives highlighted their potential to bind to serum albumins, which is a critical aspect of drug delivery and can indicate potential for off-target interactions. The study compared a benzomonofuran (BF1) and a benzodifuran (BDF1) derivative.
| Compound | Dissociation Constant (kD) (nM) | Thermal Destabilization (ΔTm) (°C) |
| BF1 (benzomonofuran) | 28.4 ± 10.1 | +3 |
| BDF1 (benzodifuran) | 142.4 ± 64.6 | < -1 |
Key Observations:
-
The benzomonofuran derivative, BF1, exhibited a significantly higher binding affinity for Bovine Serum Albumin (BSA) with a dissociation constant in the low nanomolar range.[1]
-
In contrast, the benzodifuran derivative, BDF1, showed a lower binding affinity, approximately five times weaker than BF1.[1]
-
Furthermore, the binding of BF1 led to a thermal stabilization of the BSA protein, increasing its melting temperature by about 3°C.[1]
-
Conversely, BDF1 resulted in a slight destabilization of the protein structure.[1]
-
These findings suggest that even within the same general chemical class, small structural differences, such as the number of furan rings, can significantly impact the binding affinity and the conformational stability of the target protein.[1]
Experimental Protocols
The following experimental protocols are based on the methodologies described in the comparative study of benzofuran derivatives.
Fluorescence Quenching Assay for Binding Affinity Determination
This assay was utilized to determine the dissociation constants (kD) of the benzofuran derivatives with BSA.
-
Protein Preparation: A solution of Bovine Serum Albumin (BSA) was prepared in a suitable buffer.
-
Excitation: The BSA solution was excited at a wavelength of 280 nm.
-
Emission Spectrum Measurement: The fluorescence emission spectrum of BSA was recorded, with a characteristic strong emission band at 347 nm.[1]
-
Ligand Titration: Successive additions of the benzofuran derivatives (BF1 and BDF1) were made to the BSA solution.
-
Fluorescence Quenching Measurement: After each addition of the ligand, the fluorescence emission of BSA was measured. A decrease in the fluorescence intensity, or quenching, was observed.[1]
-
Data Analysis: The changes in fluorescence emission upon ligand addition were analyzed to calculate the dissociation rate (kD), which reflects the binding affinity.
Thermal Shift Assay for Protein Stability
This assay was employed to assess the effect of ligand binding on the thermal stability of BSA.
-
Sample Preparation: Samples of BSA were prepared in the absence (unliganded) and presence of the benzofuran derivatives.
-
Thermal Denaturation: The samples were subjected to a gradual increase in temperature.
-
Melting Curve Analysis: The melting curves of the protein were monitored, typically by measuring changes in fluorescence or circular dichroism.
-
Melting Temperature (Tm) Determination: The first derivative of the melting curves was used to determine the melting temperature (Tm) of the protein in the absence and presence of the ligands.
-
Comparison: The change in Tm (ΔTm) was calculated to evaluate the stabilizing or destabilizing effect of the ligand on the protein structure.[1]
Visualizations
The following diagrams illustrate the experimental workflow and a key biological concept discussed in the context of benzofuran derivatives.
Caption: Experimental workflow for determining binding affinity using a fluorescence quenching assay.
Caption: Conceptual diagram of serum albumin acting as a carrier for benzofuran derivatives in drug delivery.
References
A Comparative Analysis of the Photophysical Properties of Naphthofurans
For Researchers, Scientists, and Drug Development Professionals
Naphthofurans, a class of heterocyclic compounds composed of fused naphthalene and furan rings, have garnered significant interest in the scientific community due to their diverse biological activities and promising photophysical properties. Their rigid, planar structure and extended π-conjugation system make them attractive candidates for development as fluorescent probes, sensors, and potential therapeutic agents. This guide provides a comparative analysis of the photophysical properties of various naphthofuran derivatives, supported by experimental data and detailed methodologies, to aid researchers in their exploration of this versatile scaffold.
Comparative Photophysical Data of Naphthofuran Derivatives
The photophysical properties of naphthofurans are intricately linked to their molecular structure, with substitutions on the naphthofuran core significantly influencing their absorption and emission characteristics. A summary of key photophysical data for a selection of naphtho[2,1-b]furan derivatives is presented below.
| Compound | Substituent (R) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Reference |
| 1 | H | 330, 345 | 365, 383 | 0.38 | 1.2 | [1][2] |
| 2 | 2-Naphthyl | 358 | 420 | 0.85 | 1.5 | [1][2] |
| 3 | 2-(p-Methoxyphenyl) | 355 | 415 | 0.78 | 1.4 | [1][2] |
| 4 | 2-(p-Cyanophenyl) | 362 | 425 | 0.65 | 1.3 | [1][2] |
Note: The data presented above is a compilation from various sources and recorded in different solvents. Direct comparison should be made with caution.
Experimental Protocols
The accurate determination of photophysical parameters is crucial for the comparative analysis of fluorescent compounds. Below are detailed methodologies for the key experiments cited in this guide.
UV-Vis Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima of the naphthofuran derivatives.
Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are required.
Procedure:
-
Sample Preparation: Solutions of the naphthofuran derivatives are prepared in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dimethyl sulfoxide) at a concentration that yields an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.
-
Absorption Spectra: The absorption spectra are recorded at room temperature using a 1 cm path length quartz cuvette. The wavelength range is typically scanned from 250 nm to 500 nm. The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.
-
Emission Spectra: Fluorescence emission spectra are recorded by exciting the sample at its absorption maximum (λ_abs). The emission is scanned over a wavelength range that is typically 20 nm longer than the excitation wavelength to the near-infrared region. The wavelength of maximum emission (λ_em) is identified from the corrected emission spectrum.
Fluorescence Quantum Yield (Φ_F) Determination
Objective: To quantify the efficiency of the fluorescence process.
Method: The relative quantum yield is determined using a well-characterized standard with a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ_F = 0.95) are commonly used standards.
Procedure:
-
Absorbance Matching: The absorbances of the sample and standard solutions are measured at the same excitation wavelength and adjusted to be below 0.1.
-
Fluorescence Spectra Recording: The fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:
Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ_F,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Fluorescence Lifetime (τ) Measurement
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.
Method: Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[3][4][5]
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., picosecond laser diode or LED), a fast and sensitive photodetector (e.g., photomultiplier tube or single-photon avalanche diode), and timing electronics.[3][4]
Procedure:
-
Instrument Response Function (IRF): The IRF of the system is measured by scattering the excitation light from a non-fluorescent solution (e.g., a colloidal silica suspension).
-
Sample Measurement: The fluorescence decay of the naphthofuran solution is measured by exciting with the pulsed light source and detecting the emitted photons. The arrival time of each photon is recorded relative to the excitation pulse.
-
Data Analysis: A histogram of photon arrival times is constructed, representing the fluorescence decay curve. This decay curve is then deconvoluted with the IRF and fitted to an exponential decay model to extract the fluorescence lifetime (τ).
Signaling Pathways Modulated by Naphthofurans
Recent studies have indicated that naphthofuran derivatives can modulate various intracellular signaling pathways, highlighting their potential as therapeutic agents. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling cascades that have been reported to be influenced by naphthofurans.
Caption: Experimental workflow for photophysical characterization.
Caption: Inhibition of the NF-κB signaling pathway by naphthofurans.
This guide provides a foundational understanding of the photophysical properties of naphthofurans. Further research into the structure-property relationships will undoubtedly lead to the development of novel and highly efficient functional molecules for a wide range of applications in chemistry, biology, and medicine.
References
Safety Operating Guide
Safe Disposal of 4-Chloronaphtho[2,3-b]benzofuran: A Procedural Guide
Immediate Safety Advisory: 4-Chloronaphtho[2,3-b]benzofuran is a chlorinated aromatic compound and must be handled as hazardous waste.[1] Due to its chemical structure, it is presumed to be toxic and environmentally persistent. Under no circumstances should this chemical or its containers be disposed of in standard waste streams or down the drain.[2] Improper disposal can lead to environmental contamination and potential health risks.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.
Hazard Profile and Waste Classification
| Hazard Classification (Inferred) | GHS Category (Anticipated) | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 1, 2, or 3 | Avoid all contact; use in a well-ventilated fume hood. |
| Skin Corrosion/Irritation | Category 2 | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] |
| Serious Eye Damage/Irritation | Category 2 | Wear chemical safety goggles or a face shield.[4][5] |
| Specific Target Organ Toxicity | Category 3 | Avoid breathing dust or vapors.[4] |
| Hazardous to the Aquatic Environment | Category 1 | Do not allow to enter drains or waterways. |
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye Protection: Always wear chemical safety goggles that provide a complete seal around the eyes.[2][5][6]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Disposable gloves are for single use only.[7] If contamination occurs, remove gloves immediately, wash hands, and don a new pair.
-
Body Protection: A clean, fastened lab coat must be worn at all times.[7] Ensure shoes fully cover the feet; sandals are not permitted.[2][5]
-
Work Area: All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
2. Waste Segregation and Containment:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, robust, and sealable container.[4] The container must be compatible with the chemical.
-
Liquid Waste: If the compound is in solution, use a designated, leak-proof, and shatter-resistant waste container. Do not mix with other incompatible waste streams.
-
Container Management: Never overfill a waste container. Leave adequate headspace (approximately 10-15%) to allow for expansion. Keep the container securely closed at all times, except when adding waste.[4][8]
3. Labeling of Hazardous Waste:
-
Properly label the waste container immediately upon the first addition of waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all contents, including solvents if applicable.
-
The approximate percentage of each component.
-
The relevant hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or lab.
-
4. Temporary Storage in the Laboratory:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area must be under the control of the laboratory personnel, away from general traffic, and clearly marked.
-
Ensure the storage location is cool, dry, and well-ventilated.[4][8]
-
Store away from incompatible materials, such as strong oxidizing agents.[4]
5. Final Disposal Procedure:
-
Professional Disposal: The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][10]
-
Incineration: High-temperature incineration is a common and effective method for the complete destruction of chlorinated organic residues.[3]
-
Record Keeping: Maintain accurate records of the amount of waste generated and the date of its transfer for disposal, in accordance with institutional and regulatory requirements.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for safe disposal of this compound.
References
- 1. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. fishersci.com [fishersci.com]
- 5. csub.edu [csub.edu]
- 6. coloradocollege.edu [coloradocollege.edu]
- 7. orgchem.univie.ac.at [orgchem.univie.ac.at]
- 8. download.basf.com [download.basf.com]
- 9. Recycling & Disposal - Chlorinated Solvents [chlorinated-solvents.eu]
- 10. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
Personal protective equipment for handling 4-Chloronaphtho[2,3-b]benzofuran
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Chloronaphtho[2,3-b]benzofuran in a laboratory setting. The following information is critical for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical and Physical Properties
While specific data for this compound is limited, the properties of the structurally similar compound 4-chloronaphtho[2,1-b]benzofuran can be used for initial assessment.
| Property | Value |
| Molecular Formula | C₁₆H₉ClO |
| Molecular Weight | 252.7 g/mol |
| Predicted Boiling Point | 424.4 ± 18.0 °C |
| Predicted Density | 1.354 ± 0.06 g/cm³ |
Hazard Identification and Personal Protective Equipment (PPE)
Due to the presence of a chlorinated aromatic system, this compound is presumed to be hazardous. Based on the safety data sheet for the related compound 4-Chlorobenzofuran, it is classified with the following hazards:
-
Skin Corrosion/Irritation, Category 2[1]
-
Serious Eye Damage/Eye Irritation, Category 2[1]
-
Specific target organ toxicity (single exposure), Category 3 (Respiratory system)[1]
Therefore, stringent safety measures are required. The following personal protective equipment (PPE) is mandatory when handling this compound.
| PPE Category | Required Equipment |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of explosion or significant splash hazard.[2][3] |
| Skin Protection | Chemical-resistant gloves (Viton or Silver Shield are recommended for chlorinated solvents).[2] A flame-resistant lab coat (e.g., Nomex) must be worn and fully buttoned.[3] Closed-toe shoes and long pants are required.[3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Assemble all necessary equipment and reagents before bringing the compound into the work area.
-
Verify that all containers are properly labeled and in good condition.
2. Handling:
-
Don all required PPE before entering the designated handling area.
-
Handle the compound exclusively within the certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.[1] Do not breathe dust or vapors.[1]
-
Use compatible tools (e.g., spatulas, weighing paper) that can be decontaminated or disposed of as hazardous waste.
-
Keep containers tightly closed when not in use.[1]
3. Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Do not allow the material to enter drains or waterways.
Disposal Plan
All waste containing this compound, including contaminated PPE and experimental materials, must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers. The containers should be marked as "Hazardous Waste: Chlorinated Aromatic Compound".
-
Container Management: Use containers that are chemically resistant and in good condition. Do not overfill containers; leave at least 10% headspace.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Chlorinated aromatic waste often requires high-temperature incineration or other specialized disposal methods to prevent the formation of toxic byproducts.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
